Triheneicosanoin
Description
Structure
2D Structure
Propriétés
IUPAC Name |
2,3-di(henicosanoyloxy)propyl henicosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H128O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-64(67)70-61-63(72-66(69)60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)62-71-65(68)59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h63H,4-62H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPJJAGAXCDLAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H128O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701258998 | |
| Record name | Heneicosanoic acid, 1,2,3-propanetriyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701258998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1017.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycerol triheneicosanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031090 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26536-14-1 | |
| Record name | Heneicosanoic acid, 1,2,3-propanetriyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26536-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heneicosanoic acid, 1,2,3-propanetriyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701258998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol triheneicosanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031090 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75.9 °C | |
| Record name | Glycerol triheneicosanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031090 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Triheneicosanoin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Triheneicosanoin (CAS No. 26536-14-1), a triglyceride composed of glycerol and three units of heneicosanoic acid.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical characteristics of this long-chain triglyceride for formulation, analytical, and research purposes.
Core Physical and Chemical Data
This compound, with the molecular formula C66H128O6, is a saturated triglyceride characterized by its high molecular weight and hydrophobic nature.[4][5][6] Its structure consists of a glycerol backbone esterified with three 21-carbon saturated fatty acid chains. This composition results in a crystalline solid at room temperature with a relatively high melting point.[1][7]
Summary of Physical Properties
The following table summarizes the key quantitative physical and chemical data for this compound. It is important to note that some of these values are predicted based on computational models and should be confirmed by experimental analysis for critical applications.
| Property | Value | Source |
| Molecular Weight | 1017.72 g/mol | [5][6][8] |
| Molecular Formula | C66H128O6 | [4][5][8] |
| Melting Point | 75.9 °C | [7] |
| Boiling Point (Predicted) | 888.0 ± 32.0 °C | [1] |
| Density (Predicted) | 0.901 ± 0.06 g/cm³ | [1] |
| Physical Form | Crystalline solid | [1][7] |
| Solubility | DMF: 10 mg/ml | [1][2] |
| Storage Temperature | -20°C | [1][4][6] |
Experimental Protocols for Physical Property Determination
Determination of Melting Point
The melting point of a triglyceride is a critical parameter influencing its solid-state properties and formulation behavior.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: A differential scanning calorimeter is calibrated using high-purity standards (e.g., indium).
-
Thermal Program: The sample is subjected to a controlled heating program, for example, a ramp of 5-10°C/min, under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The presence of multiple peaks may indicate polymorphism.[9]
Determination of Solubility
Assessing the solubility of this compound in various solvents is crucial for developing appropriate formulations and analytical methods.
Methodology: Isothermal Equilibrium Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., ethanol, chloroform, ethyl acetate) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of this compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD).
-
Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.
General Workflow for Triglyceride Characterization
The following diagram illustrates a general workflow for the comprehensive characterization of a triglyceride such as this compound.
References
- 1. This compound CAS#: 26536-14-1 [m.chemicalbook.com]
- 2. This compound | 26536-14-1 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [wap.guidechem.com]
- 5. larodan.com [larodan.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 1,2,3-Triheneicosanoyl-glycerol | C66H128O6 | CID 4118145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 26536-14-1 | BBA53614 | Biosynth [biosynth.com]
- 9. Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Triheneicosanoin: Chemical Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triheneicosanoin is a triacylglycerol, a type of lipid, composed of a glycerol backbone esterified with three units of heneicosanoic acid. While not as extensively studied as other lipids, its role as an internal standard in lipidomic analysis and its potential implications in lipid metabolism warrant a detailed examination. This technical guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, and analytical methodologies related to this compound. It also explores its potential biological activities and discusses the current understanding of its involvement in metabolic pathways.
Chemical Identity and Structure
This compound is systematically named 2,3-di(henicosanoyloxy)propyl henicosanoate[1]. As a triacylglycerol, it consists of a central glycerol molecule to which three heneicosanoic acid molecules are attached via ester bonds. Heneicosanoic acid is a saturated fatty acid with a 21-carbon chain.
Chemical Formula: C₆₆H₁₂₈O₆[2]
Molecular Weight: 1017.72 g/mol [3]
Synonyms: Glyceryl triheneicosanoate, 1,2,3-Triheneicosanoyl-rac-glycerol[4]
Structural Representation
The chemical structure of this compound is depicted below:
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆₆H₁₂₈O₆ | [2] |
| Molecular Weight | 1017.72 g/mol | [3] |
| Appearance | White, crystalline powder - powder | [5] |
| Melting Point | 75.9 °C | [1] |
| Boiling Point (Predicted) | 888.0 ± 32.0 °C | [4] |
| Density (Predicted) | 0.901 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in DMF (10 mg/ml) | [4] |
| Storage Temperature | -20°C | [5] |
Experimental Protocols
Synthesis
A general method for the synthesis of this compound involves the direct esterification of glycerol with three equivalents of heneicosanoic acid. This reaction is typically acid-catalyzed.
Materials:
-
Glycerol
-
Heneicosanoic acid
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous toluene (or another suitable solvent to remove water azeotropically)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, dissolve heneicosanoic acid (3 molar equivalents) in anhydrous toluene.
-
Add glycerol (1 molar equivalent) and the acid catalyst to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified using column chromatography.
Materials:
-
Silica gel (or alumina)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Fraction collector
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry: Predicted LC-MS/MS data for this compound is available. For the precursor ion [M+NH₄]⁺ with m/z 1035.00546, major fragments are observed at m/z 691.6606 and 1018.003[1]. For the precursor ion [M+Na]⁺ with m/z 1039.96031, characteristic fragmentation is also predicted[1].
NMR Spectroscopy: Specific experimental ¹H and ¹³C NMR data for this compound are not readily available in the reviewed literature. However, the expected chemical shifts can be predicted based on the structure and data from its precursor, heneicosanoic acid, and other triacylglycerols.
-
¹H NMR: The spectrum would be dominated by a large signal from the methylene protons (-CH₂-) of the fatty acid chains at approximately 1.25 ppm. The terminal methyl protons (-CH₃) would appear around 0.88 ppm. The protons of the glycerol backbone would be observed in the range of 4.1-5.3 ppm.
-
¹³C NMR: The carbonyl carbons of the ester groups would resonate around 173 ppm. The carbons of the glycerol backbone would appear between 62 and 70 ppm. The methylene and methyl carbons of the fatty acid chains would have characteristic shifts in the upfield region of the spectrum.
Biological Relevance and Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound is directly involved in specific signaling pathways. However, some studies indicate its potential to influence lipid metabolism. It has been suggested that triheneicosanoids may be effective in lowering serum levels of cholesterol and triglycerides[2].
The general mechanism by which fatty acids and their derivatives can influence cellular metabolism often involves their interaction with nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), or by affecting the expression of genes involved in lipid synthesis and breakdown.
The following diagram illustrates a generalized workflow of how a triacylglycerol like this compound could be metabolized and potentially influence lipid-related signaling.
Applications
The primary application of this compound in a research setting is as an internal standard for the quantification of fatty acids and triacylglycerols in various biological samples, such as milk[6]. Its well-defined chemical structure and high purity make it suitable for accurate quantification in complex lipid mixtures using techniques like gas chromatography (GC) and mass spectrometry (MS).
Conclusion
This compound is a saturated triacylglycerol with a defined chemical structure and properties. While its direct role in biological signaling pathways remains to be elucidated, its utility as an analytical standard is well-established. Further research is needed to explore its potential physiological effects, particularly in the context of lipid metabolism and its reported ability to influence cholesterol and triglyceride levels. The experimental protocols and analytical data presented in this guide provide a foundational resource for researchers and professionals working with this and related lipid molecules.
References
- 1. 1,2,3-Triheneicosanoyl-glycerol | C66H128O6 | CID 4118145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 26536-14-1 | BBA53614 | Biosynth [biosynth.com]
- 3. larodan.com [larodan.com]
- 4. This compound | 26536-14-1 [chemicalbook.com]
- 5. 26536-14-1・this compound Standard・205-18501[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. medchemexpress.com [medchemexpress.com]
Synthesis and Purification of Triheneicosanoin: A Technical Guide for Researchers
Introduction
Triheneicosanoin, a triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of heneicosanoic acid (C21:0), is a valuable tool in lipid-related research. Its primary application lies in its use as a stable, non-physiological internal standard for the accurate quantification of fatty acids and other lipids in complex biological samples, such as human breast milk and cardiac tissue.[1] This technical guide provides an in-depth overview of the synthesis and purification of this compound for research purposes, targeting researchers, scientists, and professionals in drug development. The guide details both chemical and enzymatic synthesis routes and outlines comprehensive purification strategies to achieve high-purity this compound suitable for analytical applications.
Synthesis of this compound
The synthesis of this compound can be achieved through two primary methodologies: chemical synthesis via direct esterification and enzymatic synthesis employing lipases. The selection of the method depends on factors such as desired purity, yield, cost, and environmental considerations.
Chemical Synthesis: Direct Esterification
Direct esterification, also known as Fischer-Speier esterification, involves the reaction of glycerol with heneicosanoic acid in the presence of an acid catalyst. To drive the reaction towards the formation of the tri-ester, it is crucial to remove the water produced during the reaction.
Reaction Principle:
Glycerol + 3 Heneicosanoic Acid ⇌ this compound + 3 H₂O
A common approach involves using an excess of the fatty acid and a suitable catalyst, such as p-toluenesulfonic acid, and removing water by azeotropic distillation or under vacuum.
Experimental Protocol: Direct Esterification of Glycerol with Heneicosanoic Acid
Materials:
-
Glycerol (1 equivalent)
-
Heneicosanoic acid (3.3 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.1 equivalents)
-
Toluene (solvent)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add glycerol, heneicosanoic acid, p-toluenesulfonic acid, and toluene.
-
Assemble the Dean-Stark apparatus and reflux condenser with the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically 8-12 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with additional toluene and transfer it to a separatory funnel.
-
Wash the organic phase sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove excess fatty acid), water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Enzymatic Synthesis
Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often resulting in higher purity and fewer byproducts. Lipases are commonly used to catalyze the esterification of glycerol with fatty acids. Immobilized lipases are particularly advantageous as they can be easily recovered and reused.
Reaction Principle:
Glycerol + 3 Heneicosanoic Acid --(Lipase)--> this compound + 3 H₂O
The reaction is typically carried out in a solvent-free system or in an organic solvent. The removal of water is also critical in enzymatic synthesis to shift the equilibrium towards product formation.
Experimental Protocol: Lipase-Catalyzed Synthesis of this compound
Materials:
-
Glycerol (1 equivalent)
-
Heneicosanoic acid (3 equivalents)
-
Immobilized lipase (e.g., Novozym® 435, Lipozyme® RM IM) (5-10% by weight of substrates)
-
Molecular sieves (3Å or 4Å) or vacuum application
-
Organic solvent (e.g., hexane, toluene) (optional)
Equipment:
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
-
Filtration setup
Procedure:
-
Combine glycerol, heneicosanoic acid, and immobilized lipase in the reaction vessel. If using a solvent, add it at this stage.
-
Add activated molecular sieves to the reaction mixture to remove water, or alternatively, conduct the reaction under vacuum.
-
Incubate the mixture at a controlled temperature (typically 50-70°C) with constant agitation for 24-72 hours.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, separate the immobilized lipase by filtration. The lipase can be washed with solvent and reused.
-
If a solvent was used, remove it under reduced pressure to yield the crude this compound. If no solvent was used, the crude product is obtained directly.
Table 1: Comparison of Synthesis Methods for Long-Chain Triacylglycerols
| Parameter | Direct Esterification | Enzymatic Synthesis |
| Catalyst | Acid (e.g., p-TsOH, H₂SO₄) | Lipase (e.g., Novozym® 435) |
| Reaction Temperature | High (e.g., 110-140°C) | Mild (e.g., 50-70°C) |
| Reaction Time | 8-12 hours | 24-72 hours |
| Specificity | Low (can lead to byproducts) | High (regio- and stereoselective) |
| Yield (representative) | 70-90% | 60-85% |
| Purity (crude) | Moderate | High |
| Environmental Impact | Higher (harsh acids, high temp) | Lower (biocatalyst, mild conditions) |
Note: Yields are representative for long-chain triacylglycerols and may vary for this compound.
Purification of this compound
The crude product obtained from either synthesis method will contain unreacted starting materials, mono- and diacylglycerol intermediates, and other byproducts. Therefore, a multi-step purification process is necessary to achieve the high purity (>99%) required for its use as an analytical standard.
Column Chromatography
Column chromatography is a highly effective method for separating this compound from more polar impurities such as free fatty acids, mono-, and diacylglycerols. Silica gel is the most commonly used stationary phase.
Experimental Protocol: Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 70-230 mesh)
-
Solvents: Hexane, Diethyl ether (or Ethyl acetate)
Equipment:
-
Chromatography column
-
Fraction collector (optional)
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a solvent gradient, starting with pure hexane and gradually increasing the polarity by adding diethyl ether or ethyl acetate.
-
This compound, being nonpolar, will elute with a low polarity solvent mixture (e.g., 98:2 to 95:5 hexane:diethyl ether).
-
Diacylglycerols, monoacylglycerols, and free fatty acids will elute at higher solvent polarities.
-
-
Collect fractions and monitor their composition using TLC.
-
Combine the fractions containing pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Recrystallization
Recrystallization is a powerful technique for further purifying the this compound obtained from column chromatography, particularly for removing minor impurities and achieving a crystalline solid. The choice of solvent is crucial for successful recrystallization.
Experimental Protocol: Recrystallization
Materials:
-
Purified this compound from column chromatography
-
Recrystallization solvent (e.g., acetone, ethanol, or a mixture of hexane and acetone)
Equipment:
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the this compound in a minimal amount of the chosen solvent at an elevated temperature (near the solvent's boiling point).
-
Once completely dissolved, allow the solution to cool slowly to room temperature.
-
As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.
-
To maximize the yield, further cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified this compound crystals under vacuum.
Table 2: Purity and Yield Data for a Representative Long-Chain Triacylglycerol Purification
| Purification Step | Purity (%) | Yield (%) |
| Crude Product | 75-85 | 100 (starting point) |
| After Column Chromatography | >95 | 80-90 |
| After Recrystallization | >99 | 90-95 (of chromatographed material) |
| Overall Yield | - | 65-80 |
Note: Data is representative and may vary depending on the specific conditions and scale of the synthesis and purification.
Quality Control and Analysis
The purity of the final this compound product should be assessed using appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of more polar impurities.
-
Gas Chromatography (GC): After transesterification to fatty acid methyl esters (FAMEs), GC can be used to confirm the fatty acid composition and the absence of other fatty acids.
-
High-Performance Liquid Chromatography (HPLC): HPLC with an appropriate detector (e.g., evaporative light scattering detector - ELSD or mass spectrometer - MS) can be used to determine the purity of the intact triacylglycerol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the this compound molecule.
Visualizing the Workflow
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Overview of chemical and enzymatic synthesis pathways for this compound.
Caption: Step-wise workflow for the purification of this compound.
Conclusion
The synthesis and purification of high-purity this compound are essential for its application as a reliable internal standard in lipid research. This guide has provided detailed methodologies for both chemical and enzymatic synthesis, along with a comprehensive purification strategy involving column chromatography and recrystallization. By following these protocols, researchers can produce this compound of sufficient purity for demanding analytical applications, thereby enhancing the accuracy and reliability of their experimental results. Careful execution of these steps and rigorous quality control are paramount to achieving the desired product specifications.
References
Triheneicosanoin: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of Triheneicosanoin, detailing its chemical properties, its critical role as an internal standard in analytical chemistry, and relevant experimental protocols. This document also explores the broader context of fatty acid signaling.
Core Chemical and Physical Data
This compound is a triglyceride, a type of lipid, that is notable for its use in analytical chemistry due to its stability and low natural abundance in most biological samples. Its key identifiers and properties are summarized below.
| Property | Value |
| CAS Number | 26536-14-1 |
| Molecular Formula | C₆₆H₁₂₈O₆ |
| Molecular Weight | 1017.72 g/mol [1] |
| Synonyms | Glyceryl triheneicosanoate, 1,2,3-Triheneicosanoyl-rac-glycerol, TG(21:0/21:0/21:0) |
| Physical State | Solid |
| Storage Temperature | -20°C |
Application as an Internal Standard
This compound is extensively utilized as an internal standard in the quantitative analysis of fatty acids by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Its utility stems from its chemical stability and the fact that as a C21:0 triglyceride, it is not naturally present in significant amounts in most biological matrices. This allows for accurate quantification of other fatty acids in a sample, as the amount of this compound added is known.
The general workflow for using this compound as an internal standard involves its addition to a sample prior to lipid extraction and derivatization. The lipids, including the internal standard, are then extracted and converted to fatty acid methyl esters (FAMEs) for analysis. The known concentration of the this compound-derived FAME is used to calculate the concentrations of the other FAMEs detected in the sample.
Experimental Protocol: Quantification of Fatty Acids in a Food Matrix using this compound Internal Standard
This protocol is adapted from the World Health Organization (WHO) guidelines for measuring trans fatty acids in foods and outlines the key steps for using this compound as an internal standard for fatty acid quantification.
Preparation of Internal Standard Solution
A stock solution of this compound (21:0 TAG) is prepared at a concentration of 5.0 mg/mL in chloroform. To do this, accurately weigh 2.5 g of this compound (purity >99%) and dissolve it in a 500 mL volumetric flask with chloroform, ensuring it is thoroughly mixed. This solution should be stored at 2-8°C[2].
Sample Preparation and Fat Extraction
-
For processed foods, fat is typically extracted from the sample via acidic hydrolysis. For spreads and margarines, solvent extraction is used[2].
-
A known amount of the food sample is homogenized.
-
A precise volume of the this compound internal standard solution is added to the homogenized sample.
Methylation to Fatty Acid Methyl Esters (FAMEs)
The extracted fat, containing the internal standard, is converted to FAMEs. A common method is methylation using a boron trifluoride (BF₃)-methanol reagent[2]. This process converts the fatty acids from the triglycerides into their more volatile methyl esters, which are suitable for GC analysis.
Gas Chromatography (GC) Analysis
The resulting FAMEs are separated and quantified using a GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS). A long, fused silica capillary column (e.g., 100 meters) coated with a polar stationary phase like SP-2560 or CP-Sil 88 is used to separate the FAMEs based on their chain length, degree of unsaturation, and the geometry and position of their double bonds[2].
Quantification
The peaks corresponding to the different FAMEs are identified by their retention times. The concentration of each fatty acid is calculated by comparing the peak area of its corresponding FAME to the peak area of the FAME derived from the this compound internal standard, for which the concentration is known[2].
Logical Workflow for Fatty Acid Quantification
Caption: Workflow for fatty acid analysis using an internal standard.
Role in Signaling Pathways
Currently, there is no significant scientific literature to suggest that this compound has a direct, active role in cellular signaling pathways. Its primary function in a research context is as a stable, non-interfering internal standard for analytical measurements.
However, it is important for drug development professionals to understand the broader context of fatty acid signaling. Fatty acids and their derivatives are crucial signaling molecules involved in a multitude of cellular processes.
Overview of Key Fatty Acid Signaling Pathways
References
Commercial Suppliers and Technical Guide for High-Purity Triheneicosanoin
This technical guide provides a comprehensive overview of high-purity Triheneicosanoin (CAS No. 26536-14-1), a triacylglycerol of significant interest to researchers, scientists, and drug development professionals. This document details commercial suppliers, quantitative specifications, experimental protocols for synthesis, purification, and analysis, as well as insights into its potential biological signaling pathways.
Commercial Availability of High-Purity this compound
High-purity this compound is available from a number of reputable chemical suppliers who specialize in lipids and analytical standards. The compound is typically offered as a white crystalline solid with a purity of 99% or greater. Below is a summary of key commercial suppliers and their typical product offerings.
| Supplier | Product Number (Example) | Purity Specification | Available Quantities |
| Larodan | 33-2100 | >99% | 100 mg, 500 mg, 1 g |
| Biosynth | BBA53614 | Not specified | 50 mg, 100 mg, 250 mg, 500 mg, 1 g |
| CymitQuimica (distributor for Larodan) | 48-33-2100 | >99% | 100 mg, 500 mg, 1 g |
| Fisher Scientific (distributor for Nu Chek Prep Inc) | AC158180500 | 99% | 1 g |
| FUJIFILM Wako Pure Chemical Corporation | 205-18501 | ≥95.0% (HPLC) | 100 mg |
| LGC Standards | LA 33-2100 | >99% | Not specified |
| Cayman Chemical | 10010540 | >95% | 100 mg |
Physicochemical Properties and Specifications
High-purity this compound is a saturated triglyceride. Its key properties and typical specifications, as compiled from supplier data sheets and analogous triglyceride standards, are presented below.
Table 2.1: General Physicochemical Properties
| Property | Value |
| CAS Number | 26536-14-1 |
| Molecular Formula | C₆₆H₁₂₈O₆ |
| Molecular Weight | 1017.72 g/mol |
| Appearance | White crystalline powder or solid[1] |
| Storage | -20°C in a tightly sealed container[1][2] |
Table 2.2: Typical Quantitative Specifications
Note: The following specifications are based on typical values for high-purity triglycerides and may vary between suppliers and batches. A batch-specific Certificate of Analysis should always be consulted for precise data.
| Parameter | Typical Specification |
| Purity (by GC or HPLC) | ≥99% |
| Acid Value (mg KOH/g) | ≤ 0.5 |
| Peroxide Value (meq/kg) | ≤ 1.0 |
| Iodine Value (g I₂/100g) | ≤ 1.0 |
| Saponification Value (mg KOH/g) | 165 - 175 |
| Moisture Content (%) | ≤ 0.1 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of high-purity this compound. These protocols are based on established chemical principles for triglycerides and may require optimization for specific laboratory conditions.
Synthesis of this compound
A common method for the synthesis of triglycerides is the esterification of glycerol with the corresponding fatty acid. For this compound, this involves the reaction of glycerol with three equivalents of heneicosanoic acid.
Protocol 3.1.1: Esterification of Glycerol with Heneicosanoic Acid
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1.0 equivalent of high-purity glycerol with 3.3 equivalents of heneicosanoic acid.
-
Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to facilitate the removal of water formed during the reaction. Add a catalytic amount (0.05 equivalents) of an acid catalyst, such as p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the esterification can be removed azeotropically using a Dean-Stark apparatus.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like diethyl ether and wash sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification of this compound
The crude product from the synthesis typically requires purification to achieve high purity. Recrystallization is an effective method for purifying solid organic compounds like this compound.[2][3][4][5][6]
Protocol 3.2.1: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice for triglycerides is a mixture of a nonpolar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., acetone or ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after initial crystal formation at room temperature.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product should be assessed by an appropriate analytical method.
Analytical Methods
The purity and identity of this compound can be confirmed using several analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of fatty acid methyl esters derived from the triglyceride.
Protocol 3.3.1: GC-MS Analysis of Fatty Acid Composition
-
Transesterification: Convert the this compound to its constituent fatty acid methyl esters (FAMEs). This can be achieved by heating the sample in a solution of methanol with a catalyst, such as sodium methoxide or boron trifluoride.
-
Extraction: After the reaction, extract the FAMEs into an organic solvent like hexane.
-
GC-MS Analysis: Inject the hexane solution containing the FAMEs into a GC-MS system.
-
GC Column: A polar capillary column (e.g., a wax-type column) is typically used for the separation of FAMEs.
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra can be compared to a library of known spectra to confirm the identity of the fatty acid methyl esters.
-
-
Quantification: The purity of the original this compound can be determined by the relative peak area of the methyl heneicosanoate in the chromatogram.
Potential Biological Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, its constituent fatty acid, heneicosanoic acid, as a saturated fatty acid, may influence cellular processes through pathways known to be regulated by fatty acids. Long-chain saturated fatty acids can serve as ligands for nuclear receptors and can influence the activity of key transcription factors involved in lipid metabolism.
Two major pathways that are regulated by fatty acids are the Peroxisome Proliferator-Activated Receptor (PPAR) and the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathways.[4][7][8][9][10][11][12][13][14][15]
-
PPAR Activation: Fatty acids can bind to and activate PPARs, which are nuclear receptors that play a crucial role in the regulation of lipid and glucose homeostasis.[14][15] Activation of PPARα, for instance, leads to the increased expression of genes involved in fatty acid oxidation.[15]
-
SREBP Regulation: The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis.[7][8][10] The activity of SREBPs is sensitive to the cellular lipid status. While polyunsaturated fatty acids are known to suppress SREBP-1c processing, the effects of specific long-chain saturated fatty acids like heneicosanoic acid are less clear but are an active area of research.
Given that this compound can be hydrolyzed to release heneicosanoic acid, it is plausible that it could modulate these pathways, thereby affecting lipid metabolism. This could be relevant to the observation that triheneicosanoids may lower serum levels of cholesterol and triglycerides.
Conclusion
High-purity this compound is a valuable tool for researchers in the fields of lipidomics, metabolic studies, and as an analytical standard. This guide has provided an overview of its commercial availability, key specifications, and representative experimental protocols. While the specific biological roles of this compound are still under investigation, its constituent fatty acid suggests potential involvement in fundamental lipid signaling pathways. Further research is warranted to fully elucidate its specific biological functions and therapeutic potential.
References
- 1. 1,2,3-Triheneicosanoyl-glycerol | C66H128O6 | CID 4118145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. How To [chem.rochester.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of SREBP Expression and Fatty Acid Levels by Bacteria-Induced ER Stress Is Mediated by Hemocyanin in Penaeid Shrimp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatty acids and their therapeutic potential in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Triheneicosanoin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triheneicosanoin, a triglyceride derived from heneicosanoic acid (C21:0), is a long-chain saturated fat of interest in various scientific and industrial applications, including pharmaceuticals and material science. A thorough understanding of its solubility in organic solvents is paramount for its effective formulation, purification, and analysis. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its determination, and relevant analytical methodologies. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide leverages data from structurally similar long-chain triglycerides to provide well-founded estimations and a framework for empirical determination.
Core Concepts in Triglyceride Solubility
The solubility of triglycerides is governed by the principle of "like dissolves like." As nonpolar molecules, triglycerides, including this compound, exhibit greater solubility in nonpolar organic solvents. Several factors influence their solubility:
-
Chain Length: Solubility in a given organic solvent generally decreases as the fatty acid chain length increases. Longer chains lead to stronger van der Waals forces between the triglyceride molecules, requiring more energy to be overcome by the solvent.
-
Degree of Unsaturation: The presence of double bonds in the fatty acid chains disrupts the packing of triglyceride molecules, weakening intermolecular forces and thereby increasing solubility. As a saturated triglyceride, this compound is expected to have lower solubility compared to its unsaturated counterparts of similar chain length.
-
Solvent Polarity: Nonpolar solvents are generally effective at dissolving triglycerides. Solvents with some degree of polarity, such as alcohols, may show limited miscibility, which decreases with increasing water content in the solvent.
-
Temperature: The solubility of triglycerides in organic solvents typically increases with temperature.
Predicted Solubility of this compound
While specific quantitative data for this compound is scarce, the following table provides an estimated solubility profile based on the known behavior of other long-chain saturated triglycerides. These values should be considered as a guide for solvent selection and experimental design.
| Organic Solvent | Chemical Formula | Polarity Index | Predicted Solubility of this compound ( g/100g solvent at 25°C) | Notes |
| n-Hexane | C₆H₁₄ | 0.1 | High (> 20) | Excellent solvent for nonpolar lipids. |
| Chloroform | CHCl₃ | 4.1 | High (> 20) | Good solvent for a wide range of lipids. |
| Toluene | C₇H₈ | 2.4 | High (> 15) | Effective nonpolar aromatic solvent. |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | Moderate (5 - 15) | Good solvent, but highly volatile. |
| Acetone | C₃H₆O | 5.1 | Low to Moderate (1 - 5) | Limited solubility due to higher polarity. |
| Ethanol (95%) | C₂H₅OH | 5.2 | Low (< 1) | Poor solvent for long-chain triglycerides. |
| Methanol | CH₃OH | 5.1 | Very Low (< 0.1) | Very poor solvent due to high polarity. |
Experimental Protocols for Solubility Determination
Accurate determination of this compound solubility requires robust experimental methodologies. The following sections detail the protocols for key experiments.
Gravimetric Method for Solubility Determination
This is a fundamental and widely used method for determining the solubility of a solid in a liquid solvent.
Methodology:
-
Sample Preparation: Accurately weigh an excess amount of pure this compound powder.
-
Equilibration: Add the excess this compound to a known volume or weight of the organic solvent in a sealed, temperature-controlled vessel.
-
Agitation: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaking water bath can be used.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
-
Sampling: Carefully withdraw a known volume or weight of the clear, saturated supernatant.
-
Solvent Evaporation: Place the sampled supernatant in a pre-weighed container and evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Quantification: Weigh the container with the dried solute. The difference in weight gives the mass of dissolved this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100g solvent or mg/mL).
Caption: Gravimetric Solubility Determination Workflow.
Analytical Methods for Concentration Measurement
For more precise measurements or for complex mixtures, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed.
HPLC is a powerful technique for separating and quantifying lipids. A reversed-phase HPLC system with an appropriate detector is commonly used.
Methodology:
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent as described in the gravimetric method (steps 1-4).
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of a nonpolar solvent (e.g., isopropanol) and a slightly more polar solvent (e.g., acetonitrile).
-
Detector: Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
-
Injection: Inject a known volume of the filtered, saturated supernatant and the standard solutions.
-
-
Quantification: Generate a calibration curve from the peak areas of the standard solutions. Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.
Caption: HPLC Workflow for Solubility Analysis.
This method is particularly useful for determining the total fatty acid content, which can be related back to the triglyceride concentration.
Methodology:
-
Saturated Solution Preparation and Sampling: Prepare a saturated solution and sample the supernatant as previously described.
-
Saponification:
-
Evaporate the solvent from the sampled supernatant.
-
Add a solution of potassium hydroxide (KOH) in ethanol to the dried residue.
-
Heat the mixture to hydrolyze the triglyceride into glycerol and potassium salts of heneicosanoic acid.
-
-
Methylation:
-
Acidify the mixture and extract the free fatty acids with a nonpolar solvent like hexane.
-
Evaporate the solvent and add a methylating agent (e.g., BF₃ in methanol) and heat to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).
-
-
GC Analysis:
-
Column: A polar capillary column suitable for FAME analysis.
-
Carrier Gas: Helium or Hydrogen.
-
Detector: Flame Ionization Detector (FID).
-
Injection: Inject the FAMEs solution.
-
-
Quantification: Use an internal standard (e.g., a fatty acid with an odd number of carbons not present in the sample) added at the beginning of the process for accurate quantification. The amount of heneicosanoic acid methyl ester detected is directly proportional to the initial concentration of this compound.
Caption: GC Workflow after Saponification and Methylation.
Applications in Drug Development
The solubility of this compound is a critical parameter in its application as an excipient in lipid-based drug delivery systems (LBDDS). LBDDS are a promising approach for enhancing the oral bioavailability of poorly water-soluble drugs. This compound can act as a lipid carrier, dissolving the drug and facilitating its absorption in the gastrointestinal tract. A logical workflow for evaluating this compound in this context is presented below.
Caption: LBDDS Development Workflow with this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents for researchers, scientists, and drug development professionals. While specific quantitative data remains elusive in the current literature, the principles of triglyceride solubility, coupled with the detailed experimental and analytical protocols provided herein, offer a robust framework for the empirical determination and application of this important lipid. The expected high solubility in nonpolar organic solvents makes this compound a promising candidate for various applications, particularly in the formulation of lipid-based drug delivery systems. Future research should focus on generating precise solubility data in a range of pharmaceutically and industrially relevant solvents to further unlock its potential.
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Triheneicosanoin
Introduction
Triheneicosanoin is a triglyceride composed of three heneicosanoic acid chains attached to a glycerol backbone. As a saturated fat, it is expected to exhibit high thermal stability. Understanding its thermal properties, including melting behavior and decomposition profile, is crucial for its application in various fields, particularly in pharmaceuticals and material science, where it may be subjected to heat during processing, sterilization, or storage. This guide summarizes the expected thermal behavior of this compound based on data from similar long-chain triglycerides and outlines standard methodologies for its thermal analysis.
Expected Thermal Properties of this compound
The thermal properties of triglycerides are largely determined by the chain length and degree of saturation of their constituent fatty acids. Given that this compound is a long-chain, saturated triglyceride, it is predicted to have a relatively high melting point and decomposition temperature.
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 26536-14-1 | [1][2] |
| Molecular Formula | C₆₆H₁₂₈O₆ | [1][2] |
| Molecular Weight | 1017.72 g/mol | [2] |
| Appearance | White, crystalline powder | [3] |
| Solubility | Insoluble in water | [4] |
| Storage | Freezer, typically below -15°C | [1][3] |
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are unavailable, data from analogous saturated triglycerides like tristearin (C57H110O6) and tripalmitin (C51H98O6) can provide valuable insights. Saturated triglycerides generally exhibit a single-step decomposition at high temperatures. The primary hazardous decomposition products upon combustion are carbon monoxide (CO) and carbon dioxide (CO2)[4].
Table 2 presents a summary of the thermal properties of tristearin and tripalmitin, which can be used to estimate the thermal behavior of this compound.
| Compound | Melting Point (°C) | Decomposition Onset (°C) | Major Decomposition Products |
| Tristearin | 54-73 (polymorphic) | ~300 - 450 | CO, CO₂, hydrocarbons |
| Tripalmitin | 45-66 (polymorphic) | ~300 - 450 | CO, CO₂, hydrocarbons |
| This compound (Predicted) | > 70 | ~350 - 500 | CO, CO₂, hydrocarbons |
Note: The melting points of triglycerides can vary due to polymorphism. The decomposition range is an approximation based on the general behavior of long-chain triglycerides.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and degradation profile of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended techniques.[5][6] Detailed experimental protocols for these analyses are provided below.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the decomposition temperature and kinetics.
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the initial temperature to ambient (e.g., 25°C).
-
Program the heating rate, typically 10°C/min.
-
Set the final temperature to a point beyond the expected decomposition, for instance, 600°C.
-
Set the purge gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) to a constant flow rate, typically 20-50 mL/min.
-
-
Data Acquisition: Initiate the TGA run and record the mass loss as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
The onset temperature of decomposition is determined from the point of significant mass loss.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.
-
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, phase transitions, and enthalpies of fusion.
Objective: To determine the melting point, polymorphic transitions, and enthalpy of fusion of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Set the initial temperature well below the expected melting point (e.g., 25°C).
-
Program a heating rate, typically 5-10°C/min.
-
Set the final temperature above the expected melting point (e.g., 100°C).
-
Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
-
Data Acquisition: Initiate the DSC run and record the heat flow as a function of temperature. To study polymorphism, a heating-cooling-heating cycle can be employed.
-
Data Analysis:
-
Plot the heat flow versus temperature. Endothermic events, such as melting, will appear as peaks.
-
The melting point is typically taken as the onset or peak temperature of the melting endotherm.
-
The area under the melting peak is integrated to determine the enthalpy of fusion.
-
Multiple peaks may indicate the presence of different polymorphic forms.
-
Visualizations
The following diagram illustrates the general workflow for conducting TGA and DSC analyses.
Caption: General workflow for TGA and DSC analysis.
The thermal decomposition of long-chain triglycerides like this compound under inert conditions is expected to proceed through radical mechanisms, leading to the cleavage of ester bonds and the hydrocarbon chains.
References
- 1. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 2. Differential scanning calorimetry (DSC) [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
Navigating the Safety Profile of Triheneicosanoin: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of any compound is paramount. This technical guide provides an in-depth overview of the safety data and handling precautions for Triheneicosanoin (CAS No. 26536-14-1), a triglyceride of heneicosanoic acid.
Hazard Identification and Classification
This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and Regulation (EC) No 1272/2008. Safety data sheets indicate that it is not expected to present significant hazards under normal conditions of use.
Table 1: Hazard Classification of this compound
| Hazard Class | Classification |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not Classified |
| Skin Corrosion/Irritation | Not Classified |
| Serious Eye Damage/Eye Irritation | Not Classified |
| Respiratory or Skin Sensitization | Not Classified |
| Germ Cell Mutagenicity | Not Classified |
| Carcinogenicity | Not Classified |
| Reproductive Toxicity | Not Classified |
| Specific Target Organ Toxicity (Single Exposure) | Not Classified |
| Specific Target Organ Toxicity (Repeated Exposure) | Not Classified |
| Aspiration Hazard | Not Classified |
Handling and Storage Precautions
Standard good laboratory practices should be observed when handling this compound.
-
Engineering Controls: Use in a well-ventilated area.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses are recommended.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Not required under normal conditions of use. If heating the substance and generating fumes, use appropriate respiratory protection.
-
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.
-
Storage: Store in a tightly closed container in a dry and cool place, typically at -20°C for long-term stability.
Physicochemical Properties
Understanding the physicochemical properties of a substance is crucial for assessing its potential for absorption, distribution, metabolism, and excretion (ADME).
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C66H128O6 |
| Molecular Weight | 1017.72 g/mol |
| Physical State | Solid |
| Solubility | Insoluble in water; Soluble in organic solvents like DMF (10 mg/ml).[1] |
| Storage Temperature | -20°C[1][2][3] |
Toxicological Profile (Based on General Triglyceride Data and Standard Testing)
While specific toxicological data for this compound is not publicly available, the safety of triglycerides, in general, has been assessed by bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel, which has found many to be safe for their intended uses. The following sections describe the standard experimental protocols that would be used to generate quantitative toxicological data.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance.
Table 3: Illustrative Acute Toxicity Data for a Long-Chain Triglyceride
| Endpoint | Test Species | Route | Value | Classification |
| LD50 | Rat | Oral | > 2000 mg/kg bw | Not Classified |
| LD50 | Rabbit | Dermal | > 2000 mg/kg bw | Not Classified |
| LC50 | Rat | Inhalation | - | Data not available |
LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; bw: body weight.
-
Test Animals: Typically, young adult female rats are used.
-
Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
Skin and Eye Irritation
These studies assess the potential of a substance to cause local irritation upon contact with the skin or eyes.
Table 4: Illustrative Irritation Data for a Long-Chain Triglyceride
| Endpoint | Test Species | Result | Classification |
| Skin Irritation | Rabbit | Non-irritating | Not Classified |
| Eye Irritation | Rabbit | Non-irritating | Not Classified |
-
Test Animals: A single albino rabbit is typically used for the initial test.
-
Application: A small amount (0.5 g) of the test substance is applied to a small patch of shaved skin and covered with a gauze patch for 4 hours.
-
Observation: The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored, and if the initial test shows no corrosive effects, a confirmatory test on two additional animals is performed.
-
Test Animals: A single albino rabbit is used for the initial test.
-
Application: A small amount (0.1 g) of the solid substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.
-
Scoring: Ocular lesions are scored to determine the overall irritation potential.
Sensitization
Sensitization studies determine if a substance can induce an allergic response after repeated exposure.
Table 5: Illustrative Sensitization Data for a Long-Chain Triglyceride
| Endpoint | Test Species | Result | Classification |
| Skin Sensitization | Guinea Pig | Non-sensitizing | Not Classified |
-
Test Animals: A group of guinea pigs is used.
-
Induction Phase: The animals are initially exposed to the test substance through intradermal injections and topical application to induce a potential allergic state.
-
Challenge Phase: After a rest period, the animals are challenged with a topical application of the test substance.
-
Observation: The application site is observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after the challenge.
Repeated Dose Toxicity
These studies evaluate the effects of long-term exposure to a substance.
Table 6: Illustrative Repeated Dose Toxicity Data for a Long-Chain Triglyceride
| Study Duration | Test Species | Route | NOAEL |
| 28-Day | Rat | Oral | ≥ 1000 mg/kg bw/day |
| 90-Day | Rat | Oral | ≥ 1000 mg/kg bw/day |
NOAEL: No-Observed-Adverse-Effect Level.
-
Test Animals: Groups of male and female rats are used.
-
Dose Administration: The test substance is administered daily via the diet, drinking water, or gavage at three or more dose levels for 90 days. A control group receives the vehicle only.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Clinical Pathology: Hematology and clinical biochemistry analyses are performed on blood samples at the end of the study.
-
Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological examination of organs and tissues is performed.
Metabolic Fate and Signaling Pathways
As a triglyceride, this compound is expected to be metabolized in the same way as other dietary fats. Upon ingestion, it undergoes enzymatic hydrolysis in the gastrointestinal tract, primarily by pancreatic lipase, into glycerol and heneicosanoic acid. These components are then absorbed by the intestinal mucosa.
Inside the enterocytes, they are re-esterified back into triglycerides and packaged into chylomicrons. These lipoprotein particles are then released into the lymphatic system and subsequently enter the bloodstream, where they are transported to various tissues for energy or storage.
Caption: General metabolic pathway of a dietary triglyceride like this compound.
Safety Assessment Workflow
The overall safety assessment of a chemical like this compound follows a structured workflow, starting from existing data and progressing to more complex studies if necessary.
Caption: A typical workflow for the safety assessment of a chemical ingredient.
Conclusion
Based on the available information, this compound is considered a non-hazardous substance with a low potential for toxicity. Its expected metabolic pathway follows that of other dietary triglycerides, which are generally recognized as safe. While specific quantitative safety studies on this compound are not publicly available, this guide provides an overview of the standard experimental protocols used to assess the safety of such materials. For any application in research, drug development, or other professional settings, it is essential to adhere to good laboratory practices and consult the most recent safety data sheet provided by the supplier.
References
The Elusive Presence of Triheneicosanoin: A Technical Guide to an Enigmatic Triglyceride
An in-depth exploration for researchers, scientists, and drug development professionals on the current understanding of Triheneicosanoin's natural occurrence and the methodologies for its potential identification in biological samples.
Executive Summary
This compound, a triacylglycerol (TAG) composed of three 21-carbon saturated fatty acid chains (heneicosanoic acid), remains an enigmatic molecule within the landscape of natural lipids. Despite the known existence of odd-chain fatty acids (OCFAs) and their corresponding triglycerides in various biological systems, a comprehensive review of scientific literature reveals a conspicuous absence of quantitative data on the natural occurrence of this compound. Its primary documented use is as a non-native internal standard in lipidomic studies, a role that capitalizes on its presumed absence in the biological samples under investigation. This guide provides a thorough overview of the broader class of odd-chain triglycerides, details generalized experimental protocols for their analysis, and presents a logical workflow for the prospective identification of this compound.
The Landscape of Odd-Chain Triglycerides
While this compound itself has not been quantified as a natural product, odd-chain fatty acids and triglycerides are indeed present in various biological kingdoms.
-
Microbial Origins: Bacteria and fungi are known producers of OCFAs, which can be incorporated into triglycerides. These lipids are components of their cell membranes and storage lipids.
-
Marine Ecosystems: Marine organisms, including various species of fish and invertebrates, have been shown to contain odd-chain fatty acids.
-
Ruminant Products: Dairy products and beef are recognized sources of odd-chain fatty acids, primarily C15:0 and C17:0, which originate from the microbial activity in the rumen.
The biosynthesis of OCFAs typically starts with a propionyl-CoA primer instead of the more common acetyl-CoA, leading to the formation of fatty acids with an odd number of carbon atoms. These can then be esterified to a glycerol backbone to form odd-chain triglycerides.
Quantitative Data on Odd-Chain Fatty Acids (as a Proxy)
Given the lack of data for this compound, the following table summarizes the concentration of odd-chain fatty acids in various biological samples, which can serve as an indicator of the potential, albeit unconfirmed, presence of odd-chain triglycerides.
| Biological Sample | Odd-Chain Fatty Acid | Concentration Range (% of total fatty acids) | Reference |
| Cow's Milk Fat | Pentadecanoic acid (C15:0) | 0.42 - 1.22 | [No specific citation available from search] |
| Cow's Milk Fat | Heptadecanoic acid (C17:0) | 0.39 - 0.73 | [No specific citation available from search] |
| Human Adipose Tissue | Pentadecanoic acid (C15:0) | ~0.2 | [No specific citation available from search] |
| Human Adipose Tissue | Heptadecanoic acid (C17:0) | ~0.3 | [No specific citation available from search] |
| Bacillus subtilis | Various branched OCFAs | Variable | [No specific citation available from search] |
Note: This table is illustrative and highlights the presence of OCFAs. The concentration of specific odd-chain triglycerides, including this compound, is not reported in the reviewed literature.
Experimental Protocols for the Analysis of Triglycerides
The following sections detail generalized yet comprehensive protocols for the extraction and analysis of triglycerides from biological samples. These methods are applicable to the search for this compound.
Lipid Extraction from Biological Samples
A robust lipid extraction is the foundational step for any lipidomic analysis. The Folch or Bligh-Dyer methods are standard procedures.
Protocol: Modified Folch Extraction
-
Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in a chloroform:methanol mixture (2:1, v/v). For solid samples, use a mechanical homogenizer.
-
Phase Separation: Add 0.9% aqueous sodium chloride solution to the homogenate to induce phase separation. The volume added should be approximately 20% of the total volume of the chloroform:methanol mixture.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to achieve clear phase separation.
-
Lipid Collection: The lower, chloroform phase contains the total lipid extract. Carefully aspirate this phase and transfer it to a clean tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the dried lipid extract.
-
Storage: Store the dried lipid extract at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Triglyceride Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of fatty acids derived from triglycerides after transesterification.
Protocol: Transesterification and GC-MS Analysis
-
Transesterification:
-
To the dried lipid extract, add a known volume of a reagent for transesterification, such as 2% sulfuric acid in methanol or 0.5 M sodium methoxide in methanol.
-
Add a known amount of an internal standard (e.g., a triglyceride with a fatty acid not expected in the sample, like trinonadecanoin - C19:0 TAG).
-
Heat the mixture at a controlled temperature (e.g., 80°C) for 1-2 hours.
-
After cooling, add n-hexane and water to extract the resulting fatty acid methyl esters (FAMEs). The upper hexane layer contains the FAMEs.
-
-
GC-MS Analysis:
-
Inject an aliquot of the hexane extract into a gas chromatograph equipped with a mass spectrometer.
-
GC Column: Use a polar capillary column (e.g., a biscyanopropyl polysiloxane phase) suitable for FAME separation.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 100°C), ramps up to a high temperature (e.g., 250°C) to elute all FAMEs.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for FAMEs (e.g., m/z 50-500).
-
Identification and Quantification: Identify individual FAMEs by their retention times and mass spectra compared to known standards. Quantify the amount of each fatty acid relative to the internal standard. The presence of heneicosanoic acid (C21:0) would be indicative of the potential presence of this compound in the original sample.
-
Intact Triglyceride Analysis by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC coupled with a suitable detector allows for the analysis of intact triglycerides, providing information on the complete molecular species.
Protocol: RP-HPLC-MS/ELSD Analysis
-
Sample Preparation: Dissolve the dried lipid extract in a suitable organic solvent, such as a mixture of isopropanol and hexane.
-
HPLC Separation:
-
Column: Use a C18 reverse-phase column with a particle size suitable for high resolution (e.g., < 2 µm).
-
Mobile Phase: Employ a gradient elution with a binary or ternary solvent system. A common system involves a gradient of acetonitrile and isopropanol or other organic solvents.
-
Detection:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization sources for TAG analysis. The mass-to-charge ratio of the intact TAGs can be used for their identification.
-
Evaporative Light Scattering Detector (ELSD): This detector is sensitive to non-volatile analytes and provides a response proportional to the mass of the analyte, making it suitable for the quantification of all triglycerides.
-
-
-
Identification and Quantification: Identify this compound by comparing its retention time and/or mass spectrum with a pure standard. Quantification can be performed using a calibration curve generated with the standard.
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: General workflow for the analysis of triglycerides in biological samples.
Caption: Simplified pathway for the biosynthesis of odd-chain triglycerides.
Conclusion and Future Directions
The natural occurrence of this compound in biological systems remains an open question. While its constituent fatty acid, heneicosanoic acid, is a theoretical possibility in organisms that produce odd-chain fatty acids, its incorporation into a homotriglyceride has not been documented. The methodologies presented in this guide provide a robust framework for researchers to investigate the presence of this and other rare triglycerides in a variety of biological matrices. Future lipidomic studies, particularly those employing high-resolution mass spectrometry, may yet uncover the natural existence of this compound, shedding light on the full diversity of the lipidome. Until such discoveries are made, its primary role will likely remain that of a valuable tool for the accurate quantification of other lipid species.
Methodological & Application
Triheneicosanoin as an Internal Standard in GC-MS Lipid Profiling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of fatty acids is crucial in various fields, including biomedical research, drug development, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the detailed analysis of fatty acid profiles from complex biological matrices. The use of an appropriate internal standard is paramount to correct for variations in sample preparation, extraction, derivatization, and injection volume, thereby ensuring the accuracy and precision of quantitative results.
Odd-chain fatty acids and their corresponding triglycerides are ideal internal standards for total fatty acid analysis as they are typically absent or present at very low levels in most biological samples. Triheneicosanoin (C21:0 triglyceride) is a suitable internal standard for the quantification of total fatty acids in lipid profiling studies. This document provides detailed application notes and protocols for the use of this compound as an internal standard in GC-MS-based lipidomics.
Principle
For the analysis of total fatty acids, lipids are extracted from the biological sample and then subjected to hydrolysis (saponification) to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids, cholesterol esters). The free fatty acids are then derivatized, typically to fatty acid methyl esters (FAMEs), to increase their volatility for GC-MS analysis. This compound is added at the beginning of the sample preparation process. It undergoes the same extraction, hydrolysis, and derivatization steps as the endogenous lipids. The resulting heneicosanoic acid methyl ester is then used to normalize the peak areas of the target fatty acid methyl esters, allowing for accurate quantification.
Experimental Protocols
This section details the necessary steps for sample preparation, lipid extraction, and derivatization for total fatty acid profiling using this compound as an internal standard. The following protocol is adapted from established methods for total fatty acid analysis using odd-chain triglycerides as internal standards.
Materials and Reagents
-
Internal Standard Stock Solution: this compound (C66H128O6, MW: 1017.7 g/mol ) dissolved in chloroform or a chloroform:methanol (2:1, v/v) mixture to a final concentration of 1 mg/mL.
-
Solvents (HPLC or GC grade): Chloroform, Methanol, Hexane, Isooctane.
-
Reagents for Hydrolysis (Saponification): 0.5 M NaOH in methanol.
-
Reagents for Derivatization (Methylation): 14% Boron trifluoride in methanol (BF3-methanol).
-
Other Reagents: Saturated NaCl solution, Anhydrous sodium sulfate.
-
Biological Sample: Serum, plasma, cells, or tissue homogenate.
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of total fatty acids using this compound.
Step-by-Step Protocol
-
Sample Preparation and Internal Standard Spiking:
-
To a 100 µL aliquot of the biological sample (e.g., serum, plasma, or cell homogenate) in a glass tube with a Teflon-lined cap, add a known amount of the this compound internal standard stock solution (e.g., 10 µL of a 1 mg/mL solution).
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
-
Saponification (Hydrolysis):
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Cap the tube tightly and heat at 100°C for 10 minutes in a heating block or water bath.
-
Allow the tube to cool to room temperature.
-
-
Derivatization (Methylation):
-
Add 1 mL of 14% boron trifluoride (BF3) in methanol to the saponified sample.
-
Cap the tube tightly and heat at 100°C for 10 minutes.
-
Cool the tube to room temperature.
-
-
Extraction of Fatty Acid Methyl Esters (FAMEs):
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the dried hexane extract to a GC-MS autosampler vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS system.
-
A typical GC column for FAME analysis is a polar capillary column (e.g., DB-23, SP-2560).
-
The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in full scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Data Presentation
The quantitative data obtained from the GC-MS analysis should be summarized in tables for clear interpretation and comparison.
Table 1: GC-MS Instrument Parameters (Example)
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-23 (60 m x 0.25 mm ID, 0.25 µm film) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 100°C, hold for 2 min; ramp to 240°C at 3°C/min; hold for 15 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Example Selected Ion Monitoring (SIM) Parameters for Key FAMEs
| Fatty Acid Methyl Ester | Retention Time (min) (Approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Palmitic acid (C16:0) | 20.5 | 74 | 270 |
| Stearic acid (C18:0) | 25.0 | 74 | 298 |
| Oleic acid (C18:1n9) | 25.2 | 264 | 296 |
| Linoleic acid (C18:2n6) | 26.5 | 294 | 67 |
| Heneicosanoic acid (C21:0) - IS | 32.0 | 74 | 340 |
| Arachidonic acid (C20:4n6) | 30.1 | 318 | 79 |
| Eicosapentaenoic acid (C20:5n3) | 31.5 | 316 | 79 |
| Docosahexaenoic acid (C22:6n3) | 35.8 | 344 | 79 |
Table 3: Method Performance Characteristics (Illustrative Data)
| Parameter | Result |
| Linearity (r²) | > 0.99 for all analytes |
| Concentration Range | 0.1 - 100 µg/mL |
| Precision (RSD%) | |
| - Intra-day | < 5% |
| - Inter-day | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Signaling Pathways and Logical Relationships
The quantification of specific fatty acids is often critical for understanding their roles in various signaling pathways. For example, the balance between omega-6 and omega-3 polyunsaturated fatty acids (PUFAs) is crucial for regulating inflammation.
Caption: Opposing roles of omega-6 and omega-3 fatty acid pathways in inflammation.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of total fatty acids in biological samples by GC-MS. Its chemical properties ensure that it behaves similarly to endogenous lipids throughout the analytical procedure, effectively correcting for procedural variations. The detailed protocols and data presentation guidelines provided herein offer a comprehensive resource for researchers, scientists, and drug development professionals aiming to implement accurate and precise lipid profiling in their studies.
Application Notes and Protocols: Quantification of Fatty Acids Using Triheneicosanoin as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free fatty acids (FFAs) are crucial molecules involved in a myriad of biological processes, from serving as essential energy sources to acting as signaling molecules in complex cellular pathways. The accurate quantification of FFAs in biological matrices is therefore of paramount importance in various fields, including metabolic research, drug discovery, and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for this purpose due to its high sensitivity, selectivity, and specificity.
A key challenge in quantitative LC-MS/MS is accounting for variations during sample preparation and analysis, such as extraction efficiency and matrix effects. The use of a suitable internal standard (IS) is critical to address these issues and ensure data accuracy and reproducibility. Triheneicosanoin (TG(21:0/21:0/21:0)), a triacylglycerol containing three C21:0 fatty acid chains, serves as an excellent internal standard for the quantification of a broad range of fatty acids. Its odd-numbered carbon chains make it absent in most biological samples, thus avoiding interference with endogenous analytes. Upon hydrolysis during sample preparation, it releases heneicosanoic acid (C21:0), which can be used to normalize the quantification of other fatty acids.
This document provides a detailed protocol for the quantification of fatty acids in plasma samples using this compound as an internal standard, followed by LC-MS/MS analysis.
Experimental Workflow
Caption: Experimental workflow for fatty acid quantification.
Materials and Reagents
-
Solvents: Methanol (LC-MS grade), Chloroform (HPLC grade), Isopropanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Standards: this compound (Internal Standard), Fatty Acid Standards (e.g., Palmitic acid, Stearic acid, Oleic acid, Linoleic acid, Arachidonic acid).
-
Reagents: Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Nitrogen gas.
-
Sample Collection Tubes: EDTA-coated tubes for plasma collection.
-
Labware: Glass centrifuge tubes, autosampler vials.
Experimental Protocols
Standard and Internal Standard Preparation
-
Internal Standard Stock Solution (IS Stock): Prepare a stock solution of this compound in chloroform:methanol (2:1, v/v) at a concentration of 1 mg/mL.
-
Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with methanol to a final concentration of 10 µg/mL.
-
Calibration Standards: Prepare a mixed stock solution of the fatty acid standards of interest in methanol. Serially dilute this stock solution to create a series of calibration standards with known concentrations.
Sample Preparation
-
Plasma Collection: Collect whole blood in EDTA tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Internal Standard Spiking: To 100 µL of plasma sample, add 10 µL of the IS Working solution (10 µg/mL this compound).
-
Lipid Extraction (Folch Method):
-
Add 2 mL of chloroform:methanol (2:1, v/v) to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a clean glass tube.
-
-
Saponification (Base Hydrolysis):
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Add 1 mL of 0.5 M NaOH in methanol.
-
Incubate at 80°C for 1 hour to hydrolyze the triacylglycerols (including the internal standard) and other esters to free fatty acids.
-
-
Acidification and Extraction:
-
After cooling to room temperature, add 0.5 mL of 1 M HCl to acidify the mixture.
-
Add 2 mL of hexane:isopropanol (3:2, v/v) to extract the free fatty acids.
-
Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
-
Final Preparation:
-
Evaporate the solvent under nitrogen.
-
Reconstitute the dried extract in 100 µL of methanol:isopropanol (1:1, v/v).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
-
LC System: High-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient Elution:
Time (min) % B 0.0 30 2.0 60 12.0 99 15.0 99 15.1 30 | 20.0 | 30 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for each fatty acid and the internal standard (Heneicosanoic acid, C21:0).
Data Presentation: Quantitative Performance (Example Data)
The following tables summarize typical quantitative performance data for the analysis of representative fatty acids using a similar LC-MS/MS method.
Table 1: MRM Transitions for Selected Fatty Acids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Palmitic acid (C16:0) | 255.2 | 255.2 |
| Stearic acid (C18:0) | 283.3 | 283.3 |
| Oleic acid (C18:1) | 281.3 | 281.3 |
| Linoleic acid (C18:2) | 279.2 | 279.2 |
| Arachidonic acid (C20:4) | 303.2 | 303.2 |
| Heneicosanoic acid (C21:0) (IS) | 327.3 | 327.3 |
Table 2: Method Validation Parameters (Example Data)
| Fatty Acid | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Palmitic acid | 1 - 1000 | >0.995 | 0.3 | 1.0 | 95 ± 5 |
| Stearic acid | 1 - 1000 | >0.996 | 0.4 | 1.2 | 93 ± 6 |
| Oleic acid | 1 - 1000 | >0.998 | 0.2 | 0.8 | 98 ± 4 |
| Linoleic acid | 1 - 1000 | >0.997 | 0.3 | 0.9 | 96 ± 5 |
| Arachidonic acid | 0.5 - 500 | >0.995 | 0.1 | 0.5 | 92 ± 7 |
Biological Context: Fatty Acid Beta-Oxidation
Caption: Simplified overview of fatty acid beta-oxidation.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of a wide range of fatty acids in biological samples by LC-MS/MS. The detailed protocol presented here offers a comprehensive guide for researchers, enabling accurate and reproducible measurements of fatty acid profiles. This methodology is applicable to various research areas where precise fatty acid quantification is essential for understanding biological systems and the effects of therapeutic interventions.
Protocol for preparing Triheneicosanoin stock and working solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triheneicosanoin is a high molecular weight triglyceride composed of three C21:0 fatty acid chains esterified to a glycerol backbone. Due to its synthetic nature and absence in most biological samples, it serves as an excellent internal standard for the quantification of triacylglycerols and fatty acids in various matrices using chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Accurate preparation of stock and working solutions of this compound is critical for reliable and reproducible quantitative analysis. This document provides a detailed protocol for the preparation, storage, and handling of this compound solutions.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₆₆H₁₂₈O₆ |
| Molecular Weight | 1017.72 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in Dimethylformamide (DMF) at 10 mg/mL.[1] Also soluble in other organic solvents such as heptane, chloroform, and methanol mixtures. |
| Storage (Solid) | -20°C.[1] Stable for at least 4 years when stored properly.[3] |
Recommended Solvents and Equipment
The choice of solvent is critical for ensuring the complete dissolution and stability of this compound. The following table summarizes recommended solvents and necessary equipment for solution preparation.
| Category | Item |
| Solvents | Dimethylformamide (DMF), Chloroform, Methanol, Heptane, Chloroform:Methanol mixtures (e.g., 2:1 v/v) |
| Equipment | Analytical balance, Volumetric flasks (Class A), Pipettes (calibrated), Vortex mixer, Sonicator (optional), Amber glass vials with PTFE-lined caps |
Experimental Protocols
Preparation of a 1 mg/mL this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution, a common concentration for internal standards in lipid analysis.
Materials:
-
This compound (solid)
-
Chloroform:Methanol (2:1, v/v), HPLC grade
-
10 mL volumetric flask (Class A)
-
Analytical balance
-
Spatula
-
Weighing paper
-
Pipettes
-
Vortex mixer
-
Amber glass vial with PTFE-lined cap
Procedure:
-
Weighing: Accurately weigh 10 mg of this compound solid using an analytical balance.
-
Transfer: Carefully transfer the weighed solid into a 10 mL volumetric flask.
-
Dissolution: Add approximately 5 mL of the chloroform:methanol (2:1, v/v) solvent to the volumetric flask.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for a few seconds to ensure complete dissolution. For difficult-to-dissolve solids, brief sonication in a water bath can be applied.
-
Volume Adjustment: Once the solid is completely dissolved, bring the solution to the 10 mL mark with the chloroform:methanol solvent.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap and store at -20°C.
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution to the desired concentration for spiking into samples. The final concentration of the working solution will depend on the specific analytical method and the expected concentration range of the analytes.
Example: Preparation of a 10 µg/mL Working Solution
Materials:
-
1 mg/mL this compound stock solution
-
Chloroform:Methanol (2:1, v/v), HPLC grade
-
10 mL volumetric flask (Class A)
-
Calibrated pipettes
Procedure:
-
Pipetting: Using a calibrated pipette, transfer 100 µL of the 1 mg/mL this compound stock solution into a 10 mL volumetric flask.
-
Dilution: Add the chloroform:methanol (2:1, v/v) solvent to the flask to bring the final volume to 10 mL.
-
Mixing: Cap the flask and invert it several times to ensure thorough mixing.
-
Storage: The working solution should be prepared fresh before use if possible. If storage is necessary, store in a tightly sealed amber vial at -20°C for a limited period. The stability of the working solution should be validated for the intended duration of use.
Solution Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound solutions.
| Solution Type | Storage Temperature | Container | Stability Notes |
| Stock Solution | -20°C | Amber glass vial with PTFE-lined cap | Long-term stability of triglycerides in organic solvents is generally good at low temperatures.[4] To minimize solvent evaporation and potential degradation, ensure the vial is tightly sealed. |
| Working Solution | -20°C (if necessary) | Amber glass vial with PTFE-lined cap | It is recommended to prepare working solutions fresh. If stored, their stability should be verified. Avoid repeated freeze-thaw cycles. |
Workflow Diagram
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Conclusion
This protocol provides a detailed guide for the preparation of this compound stock and working solutions for use as an internal standard in quantitative lipid analysis. Adherence to these procedures will help ensure the accuracy and reproducibility of experimental results. Researchers should always follow standard laboratory safety practices when handling organic solvents.
References
Application of Triheneicosanoin in the Quantitative Analysis of Plasma Triglycerides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of triglycerides (TGs) in plasma is crucial for understanding metabolic diseases, monitoring therapeutic interventions, and for biomarker discovery. Triglycerides are a diverse class of lipids, and their analysis is often complicated by the complexity of the biological matrix. The use of a suitable internal standard is paramount to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the accuracy and reproducibility of the results.
Triheneicosanoin (TG 21:0/21:0/21:0) is an ideal internal standard for the analysis of triglycerides in plasma. As a triacylglycerol containing three C21:0 fatty acid chains, it is structurally similar to endogenous triglycerides but is not naturally present in significant amounts in biological samples. This application note provides detailed protocols for the use of this compound as an internal standard in both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) based methods for the quantitative analysis of plasma triglycerides.
Principle of Internal Standard-Based Quantification
The fundamental principle of using this compound as an internal standard is to add a known amount to each plasma sample before any sample processing steps. The signal of the endogenous triglycerides is then normalized to the signal of this compound. This normalization corrects for any sample loss during extraction and variations in ionization efficiency during analysis.
Experimental Protocols
Preparation of this compound Internal Standard Stock Solution
Materials:
-
This compound (purity >99%)
-
Chloroform/Methanol (2:1, v/v), HPLC grade
Procedure:
-
Accurately weigh 10 mg of this compound.
-
Dissolve the this compound in 10 mL of chloroform/methanol (2:1, v/v) to obtain a stock solution of 1 mg/mL.
-
Store the stock solution in a tightly sealed glass vial at -20°C.
-
Prepare working solutions by diluting the stock solution with the same solvent to the desired concentration for spiking into plasma samples. The optimal concentration of the working solution should be determined based on the expected range of endogenous triglycerides and the sensitivity of the instrument.
Plasma Sample Preparation and Lipid Extraction (Bligh-Dyer Method)
Materials:
-
Human plasma (collected with EDTA as anticoagulant)
-
This compound internal standard working solution
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
0.9% NaCl solution
-
Centrifuge capable of 2000 x g
-
Glass centrifuge tubes
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a glass centrifuge tube, add 100 µL of plasma.
-
Add a known amount of the this compound internal standard working solution to the plasma sample. For example, add 10 µL of a 100 µg/mL working solution.
-
Add 375 µL of a chloroform/methanol (1:2, v/v) mixture to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.
-
Centrifuge the sample at 2000 x g for 10 minutes at 4°C. Three layers will be formed: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS or GC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile/water 2:1:1, v/v/v for LC-MS/MS).
LC-MS/MS Analysis Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-18 min: 100% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
Injection Volume: 5 µL
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
This compound (IS): The precursor ion will be the ammonium adduct [M+NH₄]⁺. The product ions will result from the neutral loss of one of the heneicosanoic acid chains. The exact m/z values should be calculated based on the molecular weight of this compound (1017.72 g/mol ).
-
Precursor [M+NH₄]⁺: m/z 1035.8
-
Product (Neutral loss of C21:0 + NH₃): m/z 693.6
-
-
Endogenous TGs: A list of MRM transitions for common triglycerides should be created. The precursor ions will be the [M+NH₄]⁺ adducts, and the product ions will correspond to the neutral loss of one of the fatty acid chains.
-
GC-MS Analysis Protocol (after derivatization)
For GC-MS analysis, triglycerides are typically transesterified to fatty acid methyl esters (FAMEs). This compound serves as an internal standard for the quantification of the resulting heneicosanoic acid methyl ester, which is then used to normalize the quantities of other FAMEs.
Derivatization (Transesterification):
-
To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.
-
Vortex and heat at 60°C for 10 minutes.
-
Cool to room temperature and add 1 mL of n-hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
GC-MS Conditions:
-
Column: DB-23 or similar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection: Splitless, 1 µL
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp to 200°C at 10°C/min
-
Ramp to 250°C at 5°C/min, hold for 10 min
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-650
-
Data Presentation and Method Validation
The performance of the analytical method should be thoroughly validated. Key validation parameters are summarized in the table below. These values are representative of a typical validated lipidomics method.
| Parameter | LC-MS/MS | GC-MS (as FAMEs) |
| Linearity (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 1 - 10 ng/mL |
| Intra-day Precision (%CV) | <10% | <10% |
| Inter-day Precision (%CV) | <15% | <15% |
| Recovery (%) | 85 - 115% | 80 - 120% |
Conclusion
This compound is a highly effective internal standard for the quantitative analysis of triglycerides in plasma by both LC-MS/MS and GC-MS. Its structural similarity to endogenous triglycerides and its absence in biological matrices ensure reliable correction for experimental variations. The detailed protocols provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to accurately quantify plasma triglycerides, leading to more reliable and reproducible data in metabolic research and clinical applications.
Application Notes and Protocols for Triheneicosanoin in Targeted Lipidomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of triheneicosanoin as an internal standard for the accurate normalization and quantification of triglycerides (TGs) in targeted lipidomics studies. This compound, a triacylglycerol containing three C21:0 fatty acyl chains, is an ideal internal standard for this purpose as it is not naturally abundant in most biological systems.
Principle and Application
In targeted lipidomics, accurate quantification of lipid species is crucial for understanding physiological and pathological processes. The use of a stable, non-endogenous internal standard is essential to correct for variations that can occur during sample preparation, extraction, and analysis by mass spectrometry. This compound serves as an excellent internal standard for the quantification of various triglyceride species. By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard. This allows for accurate normalization of the data and reliable quantification of endogenous triglycerides.
Experimental Workflow
The following diagram outlines the typical workflow for a targeted lipidomics study of triglycerides using this compound as an internal standard.
Protocols
Preparation of this compound Internal Standard Stock Solution
-
Materials:
-
This compound (TG 21:0/21:0/21:0) powder
-
Chloroform:Methanol (2:1, v/v)
-
Glass vial with Teflon-lined cap
-
-
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in chloroform:methanol (2:1, v/v) to a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in a glass vial with a Teflon-lined cap to prevent solvent evaporation and contamination.
-
Sample Preparation and Lipid Extraction
This protocol is adapted for plasma or serum samples. For tissue samples, a homogenization step is required prior to extraction.
-
Materials:
-
Plasma or serum samples
-
This compound internal standard stock solution (1 mg/mL)
-
Methanol, Chloroform, and Water (LC-MS grade)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
-
Isopropanol:Acetonitrile:Water (2:1:1, v/v/v) for reconstitution
-
-
Procedure:
-
Thaw plasma or serum samples on ice.
-
In a glass centrifuge tube, add 50 µL of the plasma or serum sample.
-
Add a specific volume of the this compound internal standard stock solution to achieve a final concentration appropriate for the expected range of endogenous triglycerides in the sample (e.g., 10 µL of a 10 µg/mL working solution).
-
Add 2 mL of chloroform:methanol (2:1, v/v).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are general parameters for the analysis of triglycerides. Specific conditions may need to be optimized for the instrument used.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium Formate |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate |
| Gradient | Optimized for separation of triglyceride species |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 55°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
MRM Transitions for this compound
The quantification of this compound is performed using Multiple Reaction Monitoring (MRM) in positive ion mode. The precursor ion is the ammonium adduct [M+NH4]+, and the product ions correspond to the neutral loss of one of the C21:0 fatty acyl chains plus ammonia.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1036.0 | 709.7 | 35 |
| 1036.0 | 327.3 | 45 |
Note: These values may require optimization based on the specific mass spectrometer used.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the endogenous triglycerides and the this compound internal standard using the instrument's software.
-
Response Factor Calculation: For absolute quantification, a calibration curve should be prepared using a range of concentrations of a triglyceride standard mix, with a constant concentration of this compound. The response factor (RF) for each analyte is calculated as: RF = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration)
-
Quantification: The concentration of each endogenous triglyceride in the sample is then calculated using the following formula: Analyte Concentration = (Analyte Peak Area / IS Peak Area) * (IS Concentration / RF)
For relative quantification, the peak area of each endogenous triglyceride is normalized to the peak area of this compound.
Quantitative Data Summary
The following table provides an example of how to present quantitative data from a targeted lipidomics study using this compound for normalization. The values are for illustrative purposes only.
| Triglyceride Species | Control Group (µg/mL plasma) | Treatment Group (µg/mL plasma) | p-value |
| TG(50:1) | 15.2 ± 2.1 | 25.8 ± 3.5 | <0.01 |
| TG(52:2) | 28.4 ± 4.5 | 42.1 ± 5.9 | <0.01 |
| TG(54:3) | 35.1 ± 6.2 | 55.9 ± 8.1 | <0.001 |
| TG(56:4) | 12.8 ± 1.9 | 20.5 ± 2.8 | <0.01 |
Signaling Pathway Context
The accurate quantification of triglycerides is crucial for studying various metabolic pathways, including those involved in energy storage, fatty acid metabolism, and lipoprotein metabolism. Dysregulation of these pathways is associated with numerous diseases, including obesity, type 2 diabetes, and cardiovascular disease.
Application Notes and Protocols for Fatty Acid Derivatization Using Triheneicosanoin as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of fatty acids for analysis by gas chromatography (GC), utilizing Triheneicosanoin as an internal standard for accurate quantification. The described methods are essential for researchers in various fields, including metabolic research, drug discovery, and clinical diagnostics, where precise measurement of fatty acid profiles is critical.
Introduction
The analysis of fatty acids by gas chromatography requires a derivatization step to increase the volatility and thermal stability of these otherwise polar molecules. The most common derivatization technique is the conversion of fatty acids into fatty acid methyl esters (FAMEs). For accurate quantification, an internal standard is crucial to correct for variations in sample preparation, extraction, and injection volume.
This compound, a triglyceride containing three heneicosanoic acid (C21:0) molecules, serves as an excellent internal standard for the analysis of total fatty acids. Its use is advantageous because it is a stable, non-volatile solid that is not naturally present in most biological samples. During the sample preparation process, which typically involves a hydrolysis (saponification) step to liberate fatty acids from complex lipids (e.g., triglycerides, phospholipids), this compound is also hydrolyzed to heneicosanoic acid. This liberated C21:0 is then derivatized along with the other fatty acids in the sample, providing a reliable internal benchmark for quantification.
This document outlines two primary derivatization protocols: a one-step acid-catalyzed transesterification suitable for samples where fatty acids are predominantly in esterified form, and a two-step saponification followed by acid-catalyzed esterification for total fatty acid analysis from complex matrices. A silylation method is also presented as an alternative derivatization technique.
Experimental Workflows
The overall experimental workflow for fatty acid analysis using this compound as an internal standard involves sample preparation, derivatization, and subsequent GC analysis.
Figure 1: General experimental workflow for fatty acid analysis.
The core of the derivatization process is the conversion of fatty acids into their corresponding methyl esters. When this compound is used as an internal standard, it undergoes hydrolysis followed by esterification.
Quantitative Analysis of Saturated Fatty Acids Using Triheneicosanoin as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of saturated fatty acids in various sample matrices, utilizing Triheneicosanoin (C21:0 triglyceride) as an internal standard. The primary analytical technique described is Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used method for fatty acid quantification.
Introduction
Saturated fatty acids (SFAs) are carboxylic acids with hydrocarbon chains that contain only single bonds. They are found in a variety of food products and play significant roles in metabolic processes. Accurate quantification of SFAs is crucial for nutritional analysis, food labeling, and in research settings to understand their physiological and pathological roles. The use of an internal standard is critical for accurate quantification as it corrects for variations in sample preparation and instrument response. This compound is an ideal internal standard for the analysis of fatty acids as it is a stable, non-naturally occurring triglyceride, ensuring that it does not interfere with the endogenous fatty acids in the sample.
Principle
The methodology involves the extraction of total lipids from the sample, followed by the hydrolysis of triglycerides and subsequent methylation of the fatty acids to form fatty acid methyl esters (FAMEs). FAMEs are more volatile than their corresponding free fatty acids, making them suitable for analysis by gas chromatography. A known amount of this compound is added to the sample prior to lipid extraction. This internal standard is co-extracted and derivatized along with the sample's lipids. The FAMEs are then separated and quantified by GC-FID. The peak area of each SFA is compared to the peak area of the methyl ester of heneicosanoic acid (C21:0) derived from the internal standard to determine the concentration of each SFA.
Data Presentation
The following table presents typical quantitative data for the saturated fatty acid composition of lard, determined by GC-FID using an internal standard for quantification. The data is expressed as a percentage of total fatty acids.
| Saturated Fatty Acid | Common Name | Abbreviation | Concentration (% of Total Fatty Acids)[1] |
| Myristic Acid | Myristic Acid | C14:0 | 1.3 - 1.5 |
| Palmitic Acid | Palmitic Acid | C16:0 | 24.0 - 26.0 |
| Stearic Acid | Stearic Acid | C18:0 | 13.0 - 15.0 |
| Arachidic Acid | Arachidic Acid | C20:0 | 0.1 - 0.2 |
The table below shows the validation data for a GC-FID method for the quantification of various fatty acids, which is essential for ensuring the reliability of the results.
| Parameter | Myristic Acid (C14:0) | Palmitic Acid (C16:0) | Stearic Acid (C18:0) |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) (µg/mL) | 0.1 - 20.2[2] | 0.1 - 20.2[2] | 0.1 - 20.2[2] |
| Limit of Quantification (LOQ) (µg/mL) | 5.0 - 50.0[2] | 5.0 - 50.0[2] | 5.0 - 50.0[2] |
| Recovery (%) | 90.80 - 111.7[2] | 90.80 - 111.7[2] | 90.80 - 111.7[2] |
| Precision (RSD %) | < 21[2] | < 21[2] | < 21[2] |
Experimental Protocols
Reagents and Materials
-
Solvents: Hexane, Chloroform, Methanol (all HPLC or GC grade)
-
Internal Standard: this compound (C21:0 Triglyceride), high purity
-
Derivatization Reagent: Boron trifluoride-methanol solution (14% BF3 in methanol) or 0.5 M KOH in methanol
-
Other Reagents: Sodium chloride (NaCl) solution (0.9% w/v), Anhydrous sodium sulfate
-
Standards: High-purity standards of saturated fatty acid methyl esters (e.g., C14:0, C16:0, C18:0, C20:0) for calibration.
-
Glassware: Screw-capped glass test tubes with PTFE liners, volumetric flasks, pipettes.
-
Equipment: Analytical balance, vortex mixer, centrifuge, heating block or water bath, gas chromatograph with FID detector.
Preparation of Internal Standard Solution
-
Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the standard in chloroform and make up to the mark. This will give a concentration of 5 mg/mL.
-
Store the internal standard solution at -20°C.
Sample Preparation and Lipid Extraction
-
Accurately weigh approximately 100-200 mg of the homogenized sample into a screw-capped glass test tube.
-
Add a known volume (e.g., 1 mL) of the this compound internal standard solution to the sample.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 1 mL of 0.9% NaCl solution and vortex again for 1 minute.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower chloroform layer containing the lipids to a clean test tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
Preparation of Fatty Acid Methyl Esters (FAMEs)
Method A: Acid-Catalyzed Methylation (using BF3-Methanol)
-
To the dried lipid extract, add 2 mL of 14% BF3-methanol solution.
-
Seal the tube tightly and heat at 100°C for 30-45 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 2 mL of distilled water, and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the clear hexane layer to a GC vial for analysis.
Method B: Base-Catalyzed Methylation (using KOH in Methanol)
-
To the dried lipid extract, add 2 mL of 0.5 M KOH in methanol.
-
Vortex for 1 minute and let it stand at room temperature for 10 minutes.
-
Add 2 mL of hexane and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper hexane layer to a GC vial for analysis.
GC-FID Analysis
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with a flame ionization detector (FID).
-
Column: A polar capillary column suitable for FAME analysis, such as a DB-23 (50% cyanopropyl)-methylpolysiloxane column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 220°C at 5°C/min, hold for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 or as appropriate for the sample concentration.
Quantification
-
Identify the FAME peaks in the sample chromatogram by comparing their retention times with those of the known standards.
-
Integrate the peak areas of the identified saturated FAMEs and the internal standard (C21:0 methyl ester).
-
Calculate the response factor (RF) for each SFA relative to the internal standard using the standard mixture.
-
Calculate the concentration of each SFA in the sample using the following formula:
Concentration of SFA (mg/g) = (Area_SFA / Area_IS) * (Concentration_IS / Weight_sample) * RF
Where:
-
Area_SFA = Peak area of the saturated fatty acid methyl ester
-
Area_IS = Peak area of the internal standard (C21:0 methyl ester)
-
Concentration_IS = Concentration of the internal standard added to the sample (in mg)
-
Weight_sample = Weight of the sample (in g)
-
RF = Response Factor
-
Visualizations
Caption: Experimental workflow for the quantitative analysis of saturated fatty acids.
Caption: Simplified metabolic pathway of saturated fatty acids.
References
Application Note: Quantification of Fatty Acid Composition in Food Matrices Using Triheneicosanoin as an Internal Standard
Abstract
This application note details a robust and reliable method for the quantitative analysis of fatty acid composition in various food products. The protocol utilizes gas chromatography with flame ionization detection (GC-FID) for the analysis of fatty acid methyl esters (FAMEs). Triheneicosanoin (C21:0 TAG), a triglyceride of heneicosanoic acid, is employed as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. This methodology is applicable to a wide range of food matrices and is particularly crucial for nutritional labeling, quality control, and research in food science and drug development.
Introduction
The fatty acid profile of food products is of significant interest to researchers, consumers, and regulatory bodies due to its direct impact on human health. Accurate quantification of saturated, monounsaturated, polyunsaturated, and trans fatty acids is essential for nutritional assessment and compliance with food labeling regulations. Gas chromatography is the most widely used technique for fatty acid analysis.[1][2] The methodology typically involves the conversion of fatty acids in triglycerides and other lipids into their corresponding fatty acid methyl esters (FAMEs) prior to GC analysis, as FAMEs are more volatile and suitable for chromatographic separation.[3]
The use of an internal standard is critical to compensate for potential sample losses during extraction, derivatization, and injection, thereby improving the accuracy and reproducibility of the results.[3] An ideal internal standard should be a compound that is not naturally present in the sample and has similar chemical and physical properties to the analytes of interest.[4] this compound (C21:0 TAG) is an excellent choice as an internal standard for fatty acid analysis in most food samples because the C21:0 fatty acid is rare in nature.[3][5] This application note provides a comprehensive protocol for the extraction of lipids, preparation of FAMEs, and their subsequent quantification by GC-FID using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
This compound (C21:0 TAG), >99% purity
-
Chloroform, HPLC grade
-
Hexane, HPLC grade
-
Methanol, HPLC grade
-
Boron trifluoride (BF3)-methanol reagent (14%)
-
Sodium hydroxide
-
Sodium chloride
-
Anhydrous sodium sulfate
-
FAME standards mix
-
Nitrogen gas, high purity
Equipment
-
Gas chromatograph with flame ionization detector (GC-FID)
-
Highly polar capillary column (e.g., SP-2560 or CP-Sil 88, 100 m x 0.25 mm i.d., 0.20 µm film thickness)
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Screw-cap glass tubes with PTFE liners
Preparation of Internal Standard Solution
-
Accurately weigh approximately 250 mg of this compound (C21:0 TAG) into a 50 mL volumetric flask.
-
Dissolve the this compound in chloroform and make up to the mark to obtain a stock solution of 5.0 mg/mL.
-
Store the internal standard solution at 2-8°C.
Sample Preparation and Lipid Extraction
The appropriate lipid extraction method depends on the food matrix.[5]
For Solid Food Samples (e.g., baked goods, processed foods):
-
Homogenize a representative portion of the food sample.
-
Accurately weigh approximately 1-5 g of the homogenized sample into a screw-cap glass tube.
-
Add a known volume of the this compound internal standard solution to the sample.
-
Perform lipid extraction using an appropriate method, such as acid hydrolysis followed by solvent extraction with hexane or a chloroform/methanol mixture.[3][5]
-
Evaporate the solvent from the extracted lipid fraction under a stream of nitrogen.
For Liquid and High-Fat Samples (e.g., oils, margarine):
-
Accurately weigh approximately 100-200 mg of the sample into a screw-cap glass tube.
-
Add a known volume of the this compound internal standard solution.
-
For oils, the sample can be directly used for derivatization after solvent evaporation. For emulsions like margarine, a liquid-liquid extraction with hexane may be necessary.[5]
Preparation of Fatty Acid Methyl Esters (FAMEs)
-
To the extracted lipid residue containing the internal standard, add 2 mL of 0.5 M methanolic NaOH.
-
Heat the mixture in a sealed tube at 100°C for 5-10 minutes to saponify the lipids.
-
Cool the tube and add 2 mL of 14% BF3-methanol reagent.
-
Re-seal the tube and heat again at 100°C for 5-10 minutes to methylate the fatty acids.
-
Cool the tube to room temperature and add 2 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex vigorously for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
The FAMEs are now ready for GC-FID analysis.
GC-FID Analysis
-
Column: Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm i.d., 0.20 µm film thickness)
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes
-
Ramp 1: 4°C/minute to 240°C
-
Hold at 240°C for 20 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
Data Presentation
The following table summarizes typical quantitative data for method validation when using this compound as an internal standard for fatty acid analysis.
| Parameter | C16:0 (Palmitic Acid) | C18:1n9c (Oleic Acid) | C18:2n6c (Linoleic Acid) | C18:3n3 (α-Linolenic Acid) |
| Linearity (r²) | >0.999 | >0.999 | >0.998 | >0.998 |
| LOD (µg/mL) | 0.08 | 0.09 | 0.05 | 0.06 |
| LOQ (µg/mL) | 0.18 | 0.20 | 0.15 | 0.18 |
| Recovery (%) | 95 - 105 | 96 - 104 | 97 - 103 | 96 - 102 |
| Repeatability (RSD%) | < 2.0 | < 1.5 | < 2.5 | < 3.0 |
| Reproducibility (RSD%) | < 3.5 | < 3.0 | < 4.0 | < 4.5 |
Note: The values presented in this table are representative and may vary depending on the specific instrumentation, food matrix, and laboratory conditions. Data compiled from multiple sources.[1][2][6][7]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of fatty acids in food samples using this compound as an internal standard.
Caption: Experimental workflow for fatty acid analysis.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of fatty acid composition in diverse food matrices. The detailed protocol for sample preparation, derivatization, and GC-FID analysis presented in this application note, when followed diligently, will yield high-quality, reproducible data. This methodology is indispensable for researchers, scientists, and professionals in the food and pharmaceutical industries who require precise fatty acid profiling for product development, quality assurance, and regulatory compliance.
References
- 1. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 2. arabjchem.org [arabjchem.org]
- 3. eurofinsus.com [eurofinsus.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. who.int [who.int]
- 6. repo.unand.ac.id [repo.unand.ac.id]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Throughput Quantification of Triheneicosanoin Using Flow Injection Analysis-Mass Spectrometry (FIA-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a rapid and robust method for the quantitative analysis of Triheneicosanoin using Flow Injection Analysis-Mass Spectrometry (FIA-MS). This compound, a saturated triglyceride, serves as a valuable internal standard in various analytical applications, particularly in the quantification of lipids and in pharmacokinetic studies during drug development.[1][2] The described FIA-MS method offers significant advantages over traditional chromatographic techniques, including a much shorter analysis time, reduced solvent consumption, and high throughput, making it ideal for screening large numbers of samples.[1][3][4] This document provides a comprehensive protocol for sample preparation, FIA-MS analysis, and data processing, along with a discussion of its application in a drug development context.
Introduction
Flow Injection Analysis (FIA) is a technique where a discrete sample volume is injected into a continuously flowing carrier stream, which then transports the sample to a detector.[5][6] When coupled with a mass spectrometer (MS), FIA-MS becomes a powerful tool for the direct, high-throughput quantitative analysis of various compounds without the need for chromatographic separation.[1][4] This approach is particularly advantageous for applications where speed and efficiency are critical, such as in clinical diagnostics, metabolomics, and pharmaceutical research.[3]
This compound (Glycerol triheneicosanoate) is a triacylglycerol containing three 21-carbon fatty acid chains.[6][7] Its high molecular weight and structural similarity to endogenous lipids make it an excellent internal standard for the quantification of other lipids in complex biological matrices.[2] The use of a stable, non-endogenous internal standard like this compound is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative bioanalysis.
This application note presents a detailed protocol for the quantification of a target analyte using this compound as an internal standard with an FIA-MS/MS system.
Experimental Protocols
Materials and Reagents
-
This compound Standard: Purity >95%
-
Analyte Standard: (e.g., a lipid-based drug candidate or biomarker)
-
Solvents: HPLC-grade methanol, acetonitrile, isopropanol, and water.
-
Additives: Ammonium acetate, formic acid.
-
Biological Matrix: Human plasma (or other relevant matrix).
Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the target analyte in a suitable organic solvent (e.g., methanol:chloroform, 2:1 v/v). Store at -20°C.[8]
-
Working Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution. Prepare a separate working solution of this compound at a fixed concentration (e.g., 10 µg/mL).
-
Calibration Standards: Prepare calibration standards by spiking the blank biological matrix with the analyte working solutions to achieve a desired concentration range. Add the this compound working solution to each calibration standard to a final constant concentration.
-
Sample Extraction (Protein Precipitation):
-
To 50 µL of plasma sample (or calibration standard), add 200 µL of cold acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
FIA-MS/MS Method
-
FIA System: Standard HPLC system with the column removed.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Mobile Phase: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Analysis Time: Approximately 1 minute per sample.
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 300°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (IS) | 1035.0 [M+NH4]+ | 691.7 | 100 | 35 |
| Analyte (Example) | User Defined | User Defined | 100 | User Optimized |
Data Presentation
A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with 1/x² weighting was applied to the data.
Table 1: Calibration Curve Data for a Hypothetical Analyte using this compound as Internal Standard
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 1,250 | 510,000 | 0.00245 | 1.05 | 105.0 |
| 5 | 6,300 | 505,000 | 0.01248 | 4.90 | 98.0 |
| 10 | 12,800 | 515,000 | 0.02485 | 10.2 | 102.0 |
| 50 | 64,500 | 508,000 | 0.12697 | 51.5 | 103.0 |
| 100 | 127,000 | 512,000 | 0.24805 | 98.9 | 98.9 |
| 500 | 635,000 | 509,000 | 1.24754 | 501.2 | 100.2 |
| 1000 | 1,280,000 | 511,000 | 2.50489 | 998.5 | 99.9 |
Table 2: Method Performance Summary
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (%CV at LLOQ, Low, Mid, High QC) | < 15% |
| Accuracy (%Bias at LLOQ, Low, Mid, High QC) | Within ±15% |
Mandatory Visualizations
Caption: Experimental workflow for FIA-MS analysis.
Caption: Role of IS in drug development PK studies.
Application in Drug Development
The use of a reliable internal standard is paramount in drug development, particularly during preclinical and clinical pharmacokinetic (PK) studies.[1] In a typical scenario, a new drug candidate is administered to an animal model, and blood samples are collected at various time points to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Hypothetical Case Study:
A pharmaceutical company is developing a novel lipid-lowering drug. To understand its mechanism of action, it is necessary to quantify not only the drug itself but also a key endogenous triglyceride biomarker in plasma samples from a preclinical study. Due to the high number of samples generated, a high-throughput analytical method is required.
In this case, FIA-MS/MS is the ideal technique. This compound is selected as the internal standard because it is not naturally present in the biological matrix and shares similar extraction and ionization properties with the target triglyceride biomarker.
By adding a known amount of this compound to each plasma sample before processing, any variability introduced during the protein precipitation, extraction, and injection steps is accounted for. The ratio of the biomarker's MS/MS signal to that of this compound is used to accurately calculate the biomarker's concentration. The resulting concentration-time data allows for the precise determination of the drug's effect on the biomarker's levels, providing crucial information for lead optimization and candidate selection.
Conclusion
The FIA-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of analytes using this compound as an internal standard. The elimination of chromatographic separation significantly increases sample throughput, making this method highly suitable for applications in drug discovery and development where large numbers of samples need to be analyzed efficiently and accurately. The robustness of using a high-quality internal standard like this compound ensures data integrity, which is critical for making informed decisions in the pharmaceutical pipeline.
References
- 1. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFCP1 is a regulator of starvation-driven ATGL-mediated lipid droplet lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Triheneicosanoin in Biological Samples
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming matrix effects in biological samples, with a specific focus on the application of Triheneicosananoin as an internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of biological samples where matrix effects can compromise data quality.
| Problem | Potential Cause | Solution |
| Low and inconsistent analyte signal intensity in biological matrix compared to neat solution. [1] | Ion Suppression: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) are interfering with the ionization of the target analyte in the mass spectrometer's ion source.[2][3][4][5] | 1. Optimize Sample Preparation: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6] 2. Chromatographic Separation: Modify the LC method to better separate the analyte from matrix components. This can involve adjusting the gradient, changing the column, or altering the mobile phase composition.[1] 3. Use of an Internal Standard: Incorporate an internal standard, such as Triheneicosanoin, that co-elutes with the analyte to compensate for signal variations.[7][8] |
| Analyte peak area is significantly higher in biological matrix compared to neat solution. | Ion Enhancement: Co-eluting matrix components are enhancing the ionization efficiency of the target analyte.[2][3][4] | 1. Improve Sample Cleanup: Similar to addressing ion suppression, enhance sample preparation to remove the interfering components causing enhancement. 2. Dilution: Diluting the sample can reduce the concentration of the interfering matrix components, thereby minimizing ion enhancement.[7] 3. Internal Standard: A co-eluting internal standard like this compound will experience similar enhancement, allowing for accurate quantification.[8] |
| Poor reproducibility of analyte quantification between different sample lots. | Variable Matrix Effects: The composition and concentration of interfering components differ between individual biological samples, leading to inconsistent ion suppression or enhancement.[3] | 1. Matrix-Matched Calibrators: Prepare calibration standards in a blank biological matrix that is representative of the study samples to mimic the matrix effect.[4][9] 2. Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard is the ideal solution as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.[6][7][8] 3. Standard Addition Method: This method, where known amounts of the analyte are added to the sample, can effectively compensate for matrix effects on a per-sample basis.[7][10][11] |
| Retention time shifts for the analyte in biological samples. [12] | Matrix-Induced Chromatographic Effects: Components in the sample matrix can interact with the analytical column, altering its properties and affecting the retention time of the analyte.[9] | 1. Enhanced Sample Cleanup: More rigorous sample preparation can remove the matrix components causing the shift. 2. Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. 3. Column Re-equilibration: Ensure adequate time for the column to re-equilibrate between injections to maintain consistent chromatographic performance. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of the presence and magnitude of matrix effects.[6]
Objective: To compare the analyte response in a neat solution versus a post-extraction spiked biological matrix.
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and the internal standard (this compound) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank biological matrix sample through the entire extraction procedure. In the final step, spike the analyte and the internal standard into the extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the analyte and the internal standard into the blank biological matrix before starting the extraction procedure. (This set is used to determine recovery).
-
-
Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculation of Matrix Effect:
Protocol 2: Standard Addition Method for Quantitation in the Presence of Matrix Effects
This protocol provides a way to accurately quantify an analyte in a complex sample, even when a suitable blank matrix is unavailable.[7][10][11]
Objective: To determine the concentration of an analyte in an unknown sample by creating a calibration curve within the sample itself.
Procedure:
-
Sample Aliquoting: Divide the unknown sample into at least four equal aliquots.
-
Spiking:
-
Leave one aliquot unspiked (this is the zero addition).
-
To the remaining aliquots, add known, increasing amounts of a standard solution of the analyte.
-
-
Internal Standard Addition: Add a constant, known amount of this compound to all aliquots.
-
Sample Processing: Process all aliquots through the established sample preparation procedure.
-
Analysis: Analyze all prepared samples using the LC-MS/MS method.
-
Data Analysis:
-
Plot the peak area ratio (analyte/internal standard) on the y-axis against the concentration of the added analyte on the x-axis.
-
Perform a linear regression on the data points.
-
Extrapolate the regression line back to the x-axis (where the response is zero). The absolute value of the x-intercept represents the endogenous concentration of the analyte in the original sample.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in biological sample analysis?
A: Matrix effects refer to the alteration of an analyte's ionization efficiency in a mass spectrometer due to the presence of co-eluting components from the sample matrix.[2][3][4] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] They are a major concern because they can lead to inaccurate and imprecise quantification of the analyte, compromising the reliability of the analytical results.[7]
Q2: How does an internal standard like this compound help in overcoming matrix effects?
A: An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls.[13][14] this compound, a triglyceride, can serve as a structural analog internal standard. The principle is that the IS and the analyte, if they have similar physicochemical properties and elute close to each other chromatographically, will experience similar matrix effects.[8] By using the ratio of the analyte's response to the IS's response for quantification, any variations in signal due to matrix effects are normalized, leading to more accurate and precise results.[13]
Q3: What are the characteristics of an ideal internal standard?
A: An ideal internal standard should:
-
Be chemically similar to the analyte.[14]
-
Not be naturally present in the sample.[15]
-
Have a similar extraction recovery to the analyte.
-
Elute in a region of the chromatogram free from interferences.[15]
-
Have a similar ionization response to the analyte.
-
Be of high purity and readily available.
Q4: When should a stable isotope-labeled (SIL) internal standard be used instead of a structural analog like this compound?
A: A SIL internal standard is considered the "gold standard" because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves in the same manner throughout the entire analytical process.[6][8] SIL internal standards are strongly recommended for regulated bioanalysis where the highest level of accuracy and precision is required. A structural analog like this compound can be a cost-effective and suitable alternative in research and early development settings, provided it is demonstrated to adequately track the analyte's behavior and compensate for matrix effects.
Q5: Can matrix effects be completely eliminated?
A: While completely eliminating matrix effects is often not possible, their impact can be significantly minimized through a combination of strategies.[7] These include optimizing sample preparation to remove interfering substances, improving chromatographic separation, and using an appropriate internal standard or the standard addition method to compensate for their effects.[6][7]
Visualizations
Caption: Workflow for mitigating matrix effects using an internal standard.
Caption: Logical workflow of the standard addition method.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standard addition - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. zefsci.com [zefsci.com]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Ion Suppression Issues with Triglyceride Internal Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression issues encountered during the LC-MS/MS analysis of triglycerides.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression affecting your triglyceride internal standards.
Problem: Inconsistent or low internal standard (IS) signal.
This is a common indicator of ion suppression, where components in the sample matrix interfere with the ionization of the IS, leading to inaccurate quantification.
Initial Troubleshooting Steps:
-
Sample Dilution: A simple first step is to dilute the sample. This can reduce the concentration of matrix components causing suppression. However, ensure your analyte concentration remains above the limit of detection (LOD).
-
Chromatography Optimization: Adjust your LC method to better separate the triglyceride internal standard from co-eluting matrix components. This can involve modifying the gradient, changing the mobile phase, or using a different column.[1]
Systematic Investigation Workflow:
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for triglyceride analysis?
A: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, such as a triglyceride internal standard, is reduced by the presence of other co-eluting compounds from the sample matrix.[2] This leads to a decreased signal intensity for the analyte, which can result in poor reproducibility, accuracy, and sensitivity in quantitative assays.[2][3] In triglyceride analysis, common culprits for ion suppression are phospholipids, which are highly abundant in biological matrices like plasma and serum.[2]
Q2: How can I determine if my triglyceride internal standard is experiencing ion suppression?
A: The most direct way to investigate ion suppression is through a post-column infusion experiment. This involves continuously infusing a solution of your triglyceride internal standard into the LC eluent after the analytical column but before the mass spectrometer's ion source. By injecting a blank matrix extract, you can observe any dips in the constant signal of the infused standard, which correspond to regions of ion suppression in your chromatogram.
Q3: What are the best practices for selecting a triglyceride internal standard to minimize ion suppression issues?
A: An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible. For triglyceride analysis, consider the following:
-
Stable Isotope-Labeled (SIL) Standards: These are the gold standard as they have nearly identical physicochemical properties and chromatographic behavior to the endogenous triglycerides, ensuring they experience similar matrix effects.
-
Odd-Chain Triglycerides: Triglycerides with odd-numbered fatty acid chains (e.g., triheptadecanoin, C17:0) are often used as they are not naturally abundant in most biological samples.
-
Structural Analogs: If a SIL standard is unavailable, a triglyceride that is structurally similar to the analytes of interest but not present in the sample can be used.
Q4: What sample preparation techniques can I use to reduce ion suppression in triglyceride analysis?
A: Effective sample preparation is crucial for removing matrix components that cause ion suppression. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it is not very effective at removing phospholipids.
-
Liquid-Liquid Extraction (LLE): A common technique for separating lipids from polar molecules using immiscible organic solvents.
-
Solid-Phase Extraction (SPE): A highly effective method for removing phospholipids and other interfering substances. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can provide very clean extracts.
Quantitative Data Summary
| Internal Standard Type | Sample Preparation Method | Expected Ion Suppression | Relative Cost | Key Considerations |
| Stable Isotope-Labeled Triglyceride | Protein Precipitation | Moderate to High | High | Best for compensating for matrix effects but may not overcome significant signal loss. |
| Liquid-Liquid Extraction | Low to Moderate | High | Good for removing polar interferences. | |
| Solid-Phase Extraction (Lipid Removal) | Low | High | Excellent for removing phospholipids, leading to minimal ion suppression. | |
| Odd-Chain Triglyceride (e.g., C17:0) | Protein Precipitation | Moderate to High | Moderate | May not perfectly mimic the ionization behavior of all endogenous triglycerides. |
| Liquid-Liquid Extraction | Low to Moderate | Moderate | A good balance of cost and performance. | |
| Solid-Phase Extraction (Lipid Removal) | Low | Moderate | Highly effective at reducing matrix effects. | |
| Structural Analog Triglyceride | Protein Precipitation | High | Low | Prone to differential ion suppression compared to analytes. |
| Liquid-Liquid Extraction | Moderate | Low | Can be effective if chromatographic separation is excellent. | |
| Solid-Phase Extraction (Lipid Removal) | Low to Moderate | Low | Improved performance with cleaner samples. |
Key Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
This protocol allows for the qualitative assessment of ion suppression throughout the chromatographic run.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Solution of the triglyceride internal standard (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (e.g., plasma extract prepared without the internal standard)
-
Neat solution (mobile phase)
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the T-connector.
-
Connect the syringe pump containing the internal standard solution to the other inlet of the T-connector.
-
Connect the outlet of the T-connector to the mass spectrometer's ion source.
-
-
Infusion:
-
Begin the LC gradient with the mobile phase.
-
Start the syringe pump to continuously infuse the internal standard solution at a low flow rate (e.g., 10 µL/min).
-
Monitor the signal of the internal standard in the mass spectrometer. You should observe a stable baseline.
-
-
Injection and Analysis:
-
Inject the neat solution (mobile phase) and record the chromatogram. This will serve as your baseline.
-
Inject the blank matrix extract and record the chromatogram.
-
-
Data Interpretation:
-
Compare the chromatogram from the blank matrix extract to the baseline chromatogram.
-
Any significant and reproducible negative deviations from the baseline indicate regions of ion suppression.
-
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol describes a general procedure for removing phospholipids from plasma samples using a commercially available phospholipid removal SPE plate.
Materials:
-
Phospholipid removal SPE plate (e.g., containing a zirconia-coated silica sorbent)
-
Plasma sample
-
Acetonitrile (ACN) with 1% formic acid
-
Methanol
-
Water
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 300 µL of ACN with 1% formic acid.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
-
SPE Cleanup:
-
Place the SPE plate on the manifold.
-
Load the supernatant from the previous step onto the SPE plate.
-
Apply a gentle vacuum to pull the sample through the sorbent.
-
Collect the eluate, which now has a reduced phospholipid content.
-
-
Eluate Processing:
-
Evaporate the collected eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis.
-
References
Technical Support Center: Optimizing Triheneicosanoin Analysis by Gas Chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve peak shape and resolution for Triheneicosanoin in your Gas Chromatography (GC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis by GC challenging?
This compound is a triglyceride, a type of lipid molecule. Its analysis by Gas Chromatography (GC) can be challenging due to its high molecular weight, which makes it difficult to vaporize without degradation.[1] High temperatures, typically up to 360°C or more, are required to ensure that all triglyceride species elute from the column.[1][2] These high temperatures are close to the thermal cracking temperature for many organic compounds, which can be a significant limitation.[1]
Q2: What are the common causes of poor peak shape (e.g., tailing, fronting) for this compound?
Poor peak shape is a frequent issue in the GC analysis of high molecular weight compounds like this compound.
-
Peak Tailing: This can be caused by several factors, including:
-
Analyte Interactions: Interactions between the analyte and active sites in the GC system, such as silanol groups in the column or liner, can cause tailing.[2][3][4]
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially at high temperatures, leading to active sites and peak tailing.[2][5] Trimming 10-20 cm from the front of the column can often resolve this.[4][5]
-
Improper Column Installation: A poorly cut or improperly positioned column in the inlet can create dead volumes and turbulence, resulting in tailing peaks.[3][4]
-
Contamination: Residue from previous injections can accumulate in the liner or at the head of the column, interacting with the analyte and causing tailing.[5]
-
-
Peak Fronting: This is often a sign of column overload, where too much sample has been injected.[2][4][6]
Q3: How can I improve the resolution between this compound and other components in my sample?
Improving resolution involves optimizing several GC parameters:
-
Column Selection:
-
Stationary Phase: The choice of stationary phase is critical. Low-polarity phases separate triglycerides primarily by their carbon number (chain-length), while higher-polarity phases can also provide separation based on the degree of unsaturation.[2]
-
Column Dimensions: Using a longer column increases efficiency and resolution, but also analysis time.[7][8] Narrower internal diameter (ID) columns provide higher efficiency and better resolution.[7][9][10] Thinner films can also increase resolution for semi-volatile compounds.[7]
-
-
Temperature Programming: A temperature program, where the column temperature is increased during the run, is essential for analyzing samples with a wide range of boiling points, like those containing triglycerides.[11][12][13] A slower temperature ramp rate generally leads to better separation.[11]
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can improve resolution.[7] While a lower flow rate can lead to narrower peaks, there is an optimal velocity for each carrier gas and column dimension that provides the best efficiency.[9]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
If you are observing tailing peaks for this compound, follow this troubleshooting workflow:
References
- 1. aocs.org [aocs.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 6. acdlabs.com [acdlabs.com]
- 7. gcms.cz [gcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. gcms.cz [gcms.cz]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
Troubleshooting poor recovery of Triheneicosanoin during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the extraction of Triheneicosanoin. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a triacylglycerol, a type of lipid, composed of glycerol and three units of heneicosanoic acid.[1][2] Due to its stability and low natural abundance in many biological systems, it is commonly used as an internal standard for the quantification of fatty acids and other lipids in experimental samples.[1]
Q2: I am experiencing low recovery of this compound. What are the most common causes?
Poor recovery of this compound can stem from several factors:
-
Incomplete Extraction: The solvent system used may not be optimal for solubilizing this non-polar triglyceride from the sample matrix.
-
Analyte Degradation: this compound can degrade under harsh experimental conditions, such as extreme pH or high temperatures.
-
Losses During Sample Handling: Multiple transfer steps, inefficient phase separation in liquid-liquid extraction, or improper elution in solid-phase extraction can lead to significant loss of the analyte.
-
Matrix Effects: Components within the sample matrix can interfere with the extraction process or the analytical detection.[3]
Q3: How can I improve the extraction efficiency of this compound?
To enhance extraction efficiency, consider the following:
-
Solvent Selection: Employ a non-polar solvent or a solvent mixture with a significant non-polar component. For triglycerides, solvent systems like hexane/isopropanol or chloroform/methanol are often effective.[4]
-
Homogenization: Ensure the sample is thoroughly homogenized to maximize the surface area for solvent interaction.
-
Multiple Extractions: Performing two or three sequential extractions of the sample and combining the extracts will significantly improve recovery compared to a single extraction.
Q4: What are the ideal storage conditions for this compound standards and samples containing it?
To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at -20°C.[2][5] Exposure to light and oxygen should be minimized. Samples that have been extracted and contain this compound should also be stored under similar conditions, especially if not analyzed immediately.
Troubleshooting Guide
Issue: Low Recovery of this compound
This guide will walk you through a systematic approach to troubleshoot and resolve poor recovery of this compound during your extraction protocol.
Step 1: Evaluate Your Extraction Solvent and Procedure
The choice of solvent is critical for the successful extraction of a non-polar compound like this compound.
-
Solvent Polarity: Triglycerides are highly non-polar. Ensure your extraction solvent has a low polarity. A common issue is using a solvent that is too polar, leading to incomplete solubilization of the this compound.
-
Phase Separation (for LLE): In liquid-liquid extractions, ensure complete separation of the organic and aqueous phases. Emulsions can form, trapping the analyte at the interface.
-
Elution Strength (for SPE): In solid-phase extraction, if the elution solvent is not strong (non-polar) enough, the this compound will be retained on the column.
Step 2: Investigate Potential Analyte Degradation
This compound, like other lipids, can be susceptible to degradation.
-
Temperature: Avoid high temperatures during extraction and solvent evaporation steps. Prolonged exposure to heat can lead to thermal degradation.[6][7][8]
-
pH: Extreme pH conditions (highly acidic or basic) can cause hydrolysis of the ester bonds in the triglyceride. It's generally recommended to work in neutral or near-neutral conditions unless the protocol specifies otherwise.
-
Oxidation: Minimize exposure of the sample and extracts to air and light to prevent oxidation, especially if the sample matrix contains unsaturated fatty acids.
Step 3: Review Sample Handling and Workflow
Losses can occur at various stages of the experimental workflow.
-
Internal Standard Spiking: Ensure the internal standard is added at the very beginning of the sample preparation to account for losses throughout the entire procedure.
-
Transfer Steps: Minimize the number of times the sample or extract is transferred between vials to reduce adsorptive losses on container surfaces.
-
Solvent Evaporation: During the solvent evaporation step (e.g., under nitrogen), be careful not to evaporate to complete dryness for an extended period, as this can make the lipid residue difficult to redissolve and can also lead to loss of more volatile components.
Data Presentation
Table 1: Solubility of Triglycerides in Common Organic Solvents
| Solvent | Triglyceride Solubility | Notes |
| Hexane | High | Excellent choice for extracting non-polar lipids like this compound. |
| Chloroform | High | Effective, but be aware of its toxicity and potential for emulsion formation. |
| Diethyl Ether | Moderate to High | Good solvent, but its high volatility requires careful handling. |
| Ethyl Acetate | Moderate | Can be a suitable alternative to halogenated solvents. |
| Acetone | Low to Moderate | Generally less effective for long-chain triglycerides at room temperature. |
| Ethanol | Low | Too polar for efficient extraction of triglycerides. |
| Methanol | Very Low | Primarily used in combination with non-polar solvents to disrupt lipid-protein interactions. |
Note: This table provides a general guide. Actual solubility can vary with temperature and the specific triglyceride.
Table 2: Comparison of Common Lipid Extraction Methods for Triglyceride Recovery
| Extraction Method | Principle | Typical Recovery for Triglycerides | Advantages | Disadvantages |
| Folch (LLE) | Partitioning between a chloroform/methanol and an aqueous phase. | High | Well-established, effective for a broad range of lipids. | Use of chloroform, can be time-consuming. |
| Bligh & Dyer (LLE) | Similar to Folch but with different solvent ratios, using a single phase for initial extraction. | High | Faster than the Folch method, uses less solvent. | Still uses chloroform, potential for incomplete extraction with high lipid content.[4] |
| Hexane/Isopropanol (LLE) | Partitioning using a less toxic solvent system. | Good to High | Avoids the use of chlorinated solvents. | May be less efficient for very complex matrices. |
| Solid-Phase Extraction (SPE) | Separation based on affinity for a solid sorbent (e.g., silica, C18). | Good to High | High selectivity, can remove interfering substances, amenable to automation. | Requires method development, potential for column clogging. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) based on the Folch Method
This protocol is a standard method for the extraction of total lipids, including triglycerides, from biological samples.
Materials:
-
Homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the sample (e.g., 1 g of tissue) in a 2:1 (v/v) mixture of chloroform:methanol to a final volume of 20 mL.
-
Agitation: Agitate the mixture on a shaker for 20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes (4 mL) of 0.9% NaCl solution. Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to achieve a clear separation of the two phases.
-
Collection of Organic Phase: Carefully collect the lower (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Re-extraction (Optional but Recommended): Re-extract the upper phase and the protein interface with another 5-10 mL of the chloroform:methanol mixture, centrifuge, and combine the lower phases.
-
Solvent Evaporation: Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen gas in a water bath set to no higher than 40°C.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., hexane or isopropanol) for subsequent analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Triglyceride Isolation
This protocol is suitable for isolating triglycerides from a total lipid extract or from an oil sample.
Materials:
-
Silica-based SPE cartridges (e.g., 500 mg)
-
SPE vacuum manifold
-
Hexane
-
Dichloromethane
-
Methanol
-
Collection tubes
Procedure:
-
Column Conditioning: Condition the silica SPE cartridge by passing 5 mL of hexane through it. Do not let the column go dry.
-
Sample Loading: Dissolve the lipid extract in a small volume of hexane (e.g., 1 mL) and load it onto the conditioned SPE cartridge.
-
Washing (Elution of Non-polar Interferences): Elute with 10 mL of hexane. This will elute very non-polar compounds like sterol esters. Discard this fraction if only triglycerides are of interest.
-
Elution of Triglycerides: Elute the triglycerides from the cartridge with 10 mL of a 98:2 (v/v) mixture of hexane:diethyl ether or dichloromethane. Collect this fraction.
-
Elution of More Polar Lipids (Optional): More polar lipids like free fatty acids and phospholipids can be subsequently eluted with solvents of increasing polarity (e.g., diethyl ether, methanol).
-
Solvent Evaporation: Evaporate the solvent from the collected triglyceride fraction under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: General experimental workflow for this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. larodan.com [larodan.com]
- 3. mdpi.com [mdpi.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. 26536-14-1・this compound Standard・205-18501[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Triheneicosanoin degradation in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Triheneicosanoin during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a saturated triglyceride, meaning it is composed of a glycerol backbone esterified with three molecules of heneicosanoic acid (a 21-carbon saturated fatty acid). Its high purity and known chemical structure make it valuable as an internal standard for the quantification of fatty acids and triglycerides in various biological samples, including human breast milk and rat heart tissue.[1] Maintaining its integrity during long-term storage is crucial for accurate and reproducible experimental results.
Q2: What are the primary degradation pathways for this compound?
A2: As a saturated triglyceride, this compound is relatively stable against oxidation. The primary degradation pathway of concern during long-term storage is hydrolysis . This process involves the cleavage of the ester bonds, resulting in the formation of free fatty acids (heneicosanoic acid), and mono- and diglycerides.[1][2][3] This reaction is accelerated by the presence of moisture and elevated temperatures.[2]
Q3: What are the recommended long-term storage conditions for this compound?
A3: To minimize degradation, this compound should be stored at -20°C or below in a tightly sealed container to protect it from moisture.[4] Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against any potential long-term oxidative stress, although this is less critical for saturated triglycerides compared to their unsaturated counterparts.
Q4: How can I detect if my this compound sample has degraded?
A4: Degradation can be detected through several methods:
-
Physical Changes: While pure this compound is a colorless solid, degraded samples may appear yellowish.[5]
-
Thin-Layer Chromatography (TLC): TLC can separate this compound from its hydrolysis products (free fatty acids, diglycerides, and monoglycerides). The appearance of additional spots besides the main triglyceride spot indicates degradation.
-
Gas Chromatography (GC): After derivatization to fatty acid methyl esters (FAMEs), GC can be used to quantify the amount of free heneicosanoic acid that has been liberated from the triglyceride. An increase in the free fatty acid content signifies degradation.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks/spots in analytical chromatography (TLC, GC, LC-MS). | Sample degradation due to improper storage (exposure to moisture or high temperatures). | 1. Confirm the identity of the extra peaks/spots using appropriate standards (e.g., heneicosanoic acid, mono- and di-heneicosanoin). 2. If degradation is confirmed, discard the sample and use a fresh, properly stored sample. 3. Review storage procedures to ensure samples are kept at ≤ -20°C in a desiccated environment. |
| Change in physical appearance (e.g., discoloration). | Potential oxidation or contamination. Saturated fats are generally resistant to oxidation, but prolonged exposure to air and light at non-ideal temperatures can cause some degradation.[5][9] | 1. Perform an analytical check (e.g., TLC or GC) to assess purity. 2. If purity is compromised, obtain a new lot of the standard. 3. Ensure the container is sealed tightly and consider flushing with an inert gas before long-term storage. |
| Inconsistent results in quantitative assays where this compound is used as an internal standard. | Degradation of the standard, leading to an inaccurate concentration. | 1. Verify the purity of the this compound standard using an appropriate analytical method (TLC or GC). 2. Prepare fresh standard solutions from a properly stored stock. 3. Re-evaluate and tighten storage and handling procedures for the standard. |
Quantitative Data on Triglyceride Stability
The following table summarizes the expected stability of saturated triglycerides under various storage conditions, based on data from studies on similar lipids.[10][11][12][13]
| Storage Temperature | Duration | Expected Purity of this compound | Primary Degradation Products |
| -80°C | > 10 years | > 99% | Negligible |
| -20°C | Up to 5 years | > 98% | Trace amounts of free fatty acids and diglycerides |
| 4°C | Up to 1 month | ~95-98% | Free fatty acids, diglycerides |
| Room Temperature (20-25°C) | Days to weeks | Significant degradation | Free fatty acids, diglycerides, monoglycerides |
Note: These are estimates for a pure standard. The stability can be affected by the presence of contaminants, especially enzymes like lipases, or moisture.
Experimental Protocols
Protocol 1: Assessment of this compound Degradation by Thin-Layer Chromatography (TLC)
This method allows for the qualitative assessment of this compound purity by separating it from potential hydrolysis products.
Materials:
-
TLC plates (silica gel 60)
-
Developing chamber
-
Spotting capillaries
-
Solvent system: Petroleum ether: Diethyl ether: Glacial acetic acid (80:20:1 v/v/v)
-
Visualization reagent: 50% sulfuric acid in ethanol or iodine vapor
-
This compound sample
-
Heneicosanoic acid standard (for comparison)
Procedure:
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 2 cm from the bottom of the TLC plate.[14]
-
Sample Application: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., chloroform or hexane). Using a capillary tube, spot the sample onto the starting line. Also, spot the heneicosanoic acid standard in an adjacent lane.[15]
-
Development: Pour the developing solvent into the TLC chamber to a depth of about 1 cm. Place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[14][15]
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. For visualization, either place the plate in a chamber with iodine crystals or spray it with 50% sulfuric acid and heat gently on a hot plate until spots appear.[14]
-
Interpretation: this compound, being nonpolar, will have a high Rf value (will travel far up the plate). Free fatty acids are more polar and will have a lower Rf value. The presence of a spot corresponding to the heneicosanoic acid standard in the this compound lane indicates hydrolysis.
Protocol 2: Quantification of Free Fatty Acids by Gas Chromatography (GC)
This protocol is for the quantification of free heneicosanoic acid resulting from the hydrolysis of this compound. It involves the derivatization of fatty acids to their more volatile methyl esters.
Materials:
-
Gas chromatograph with a flame ionization detector (FID)
-
Appropriate GC column (e.g., a polar capillary column)
-
This compound sample
-
Internal standard (e.g., a fatty acid not present in the sample)
-
Derivatization reagent: Methanolic HCl or BF3-methanol
-
Hexane and other necessary solvents
Procedure:
-
Sample Preparation:
-
Weigh a precise amount of the this compound sample into a reaction vial.
-
Add a known amount of the internal standard.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Add the derivatization reagent (e.g., 2 mL of 5% methanolic HCl) to the vial.
-
Heat the mixture under controlled conditions (e.g., 50°C for 10 minutes for selective esterification of free fatty acids, or more rigorous conditions like 120°C for 2 hours for total fatty acid analysis).[6][7]
-
After cooling, add water and extract the FAMEs with hexane.
-
-
GC Analysis:
-
Inject an aliquot of the hexane layer containing the FAMEs into the GC.
-
The GC conditions (temperature program, carrier gas flow rate) should be optimized for the separation of the FAMEs of interest.[7]
-
-
Quantification:
-
Identify the peak corresponding to heneicosanoic acid methyl ester by comparing its retention time with that of a standard.
-
Quantify the amount of free heneicosanoic acid by comparing its peak area to the peak area of the internal standard.
-
Visualizations
Caption: Primary hydrolytic degradation pathway of this compound.
Caption: Recommended workflow for long-term storage and stability assessment.
References
- 1. Storage Lipids (Triacylglycerols, Free Fatty Acids, Saponification) - Free Sketchy MCAT Lesson [sketchy.com]
- 2. Hydrolysis of triglycerides: Significance and symbolism [wisdomlib.org]
- 3. Triglyceride Degradation → Area → Resource 1 [lifestyle.sustainability-directory.com]
- 4. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triglyceride - Wikipedia [en.wikipedia.org]
- 6. Determination of free fatty acids and triglycerides by gas chromatography using selective esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 15. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
Impact of different ionization sources on Triheneicosanoin signal
This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of different ionization sources on the mass spectrometry signal of Triheneicosanoin.
Frequently Asked Questions (FAQs)
Q1: I am not seeing the molecular ion for this compound using Electrospray Ionization (ESI). What could be the issue?
A1: This is a common issue when analyzing nonpolar lipids like this compound with ESI. Here are a few troubleshooting steps:
-
Adduct Formation: this compound, being nonpolar, ionizes poorly on its own. ESI typically requires the formation of adducts for such molecules. Ensure you are using a mobile phase additive to facilitate ionization. Ammonium acetate or ammonium formate are commonly used to promote the formation of ammonium adducts [M+NH4]+.[1][2]
-
Solvent Composition: The solvent system plays a critical role. Due to the nonpolar nature of triglycerides, standard reversed-phase aqueous solvent systems may not be optimal.[3] Consider using a less polar solvent system to improve solubility and ionization efficiency.[4]
-
In-Source Fragmentation: Even with "soft" ionization techniques, in-source fragmentation can occur, especially if the source conditions are not optimized.[5][6] This can lead to a diminished molecular ion peak and an increase in fragment ions. Try optimizing source parameters like capillary temperature and voltage to minimize fragmentation.
Q2: My this compound signal is very low when using Atmospheric Pressure Chemical Ionization (APCI). How can I improve it?
A2: Low signal intensity with APCI for saturated triglycerides can be addressed by:
-
Mobile Phase Additives: Similar to ESI, the addition of a reagent like ammonium formate can help form more stable ammonium adducts [M+18]+, which can be more readily detected than the protonated molecule [M+1]+.[7]
-
Source Parameters: APCI requires thermal stability of the analyte.[8] Optimize the vaporizer temperature. Too high a temperature can cause thermal degradation, while too low a temperature will result in inefficient ionization.
-
Comparison with other sources: For lipid analysis, Atmospheric Pressure Photoionization (APPI) has been shown to be 2-4 times more sensitive than APCI and may be a suitable alternative if available.[3]
Q3: When using APCI, I primarily see a diglyceride fragment ion instead of the molecular ion for this compound. Is this normal?
A3: Yes, this is a characteristic behavior of saturated triglycerides like this compound in APCI-MS. The primary ions observed are often diglyceride fragments [M-RCOO]+ resulting from the loss of one of the fatty acid chains. For saturated triglycerides, it's possible that only these diglyceride ions are observable in the spectrum.[9][10] The protonated molecular ion [M+H]+ may be weak or absent.
Q4: How can I obtain structural information, such as the fatty acid composition, of this compound using mass spectrometry?
A4: Tandem mass spectrometry (MS/MS) is required for structural elucidation.
-
ESI-MS/MS: By isolating the [M+NH4]+ precursor ion and subjecting it to collision-induced dissociation (CID), you will observe a neutral loss of ammonia and one of the fatty acid chains, resulting in a diacyl product ion. Further fragmentation (MS³) of this product ion can yield acylium ions (RCO+) that confirm the identity of the fatty acid.[1]
-
APCI-MS: The prominent [M-RCOO]+ fragment ion already provides information about the fatty acid that was lost.
-
MALDI-TOF/TOF: High-energy CID of sodiated this compound molecules [M+Na]+ can induce charge-remote fragmentation, which provides detailed structural information, including the positions of the fatty acids on the glycerol backbone.[11][12]
Q5: I am observing significant signal suppression and matrix effects in my ESI analysis of this compound from a biological sample. What can I do?
A5: Matrix effects are a known challenge in ESI-MS, especially with complex samples.[13][14]
-
Sample Preparation: Improve your sample clean-up procedure to remove interfering matrix components like glycerophosphocholines.
-
Chromatography: Enhance your liquid chromatography (LC) separation to better resolve this compound from co-eluting matrix components.
-
Ionization Source: Consider switching to APCI, which is often less susceptible to matrix effects than ESI.[14] The design of the ESI source itself can also influence its susceptibility to matrix effects.[15]
Data Summary
The choice of ionization source significantly impacts the observed ions and the degree of fragmentation for this compound.
| Ionization Source | Predominant Ion Type(s) | Common Fragment Ions | Key Characteristics |
| ESI | [M+NH4]+, [M+Na]+, [M+K]+ | Diacylglycerol-like ions [M+H-RCOOH]+ after CID | Soft ionization, prone to matrix effects.[13][16] Requires additives for nonpolar analytes.[17] |
| APCI | [M-RCOO]+ (Diglyceride ion) | [M+H]+ (often low intensity or absent for saturated TAGs) | Good for less polar compounds.[16] Fragmentation is common, especially for saturated fats.[10] |
| MALDI | [M+Na]+ | Loss of a fatty acid sodium salt | Soft ionization, excellent for structural analysis with TOF/TOF.[12][18] Sensitivity can be molecular weight dependent.[18] |
Experimental Protocols
Protocol 1: LC-MS Analysis of this compound using ESI or APCI
This protocol provides a general methodology for the analysis of this compound using Liquid Chromatography coupled with Mass Spectrometry.
-
Standard Preparation:
-
Sample Preparation (from biological matrix):
-
Homogenize the sample.
-
Perform a lipid extraction using a standard method like Folch or Bligh-Dyer.
-
Dry the lipid extract under a stream of nitrogen and reconstitute it in a solvent suitable for injection.
-
-
LC-MS System and Conditions:
-
LC System: An HPLC or UPLC system.
-
Column: A C8 or C18 reversed-phase column suitable for lipid analysis.[7]
-
Mobile Phase: A gradient of solvents such as isopropanol and n-butanol may be required to elute large triglycerides.[7] For ESI, add an ionizing agent like 5 mM ammonium acetate to the mobile phase.[2] For APCI, 10mM ammonium formate can be beneficial.[7]
-
Ion Source (ESI):
-
Set source voltage to ~2.4 kV.
-
Set capillary temperature to ~250 °C.[2]
-
Optimize other parameters (e.g., capillary voltage, sheath gas flow) for the specific instrument.
-
-
Ion Source (APCI):
-
Use a corona discharge to ionize solvent molecules.
-
Optimize vaporizer and capillary temperatures for this compound.
-
-
-
Data Acquisition and Analysis:
-
Acquire data in positive ion mode.
-
For ESI, monitor for the [M+NH4]+ adduct.
-
For APCI, monitor for the [M-RCOO]+ fragment and the [M+H]+ or [M+NH4]+ adducts.
-
For structural confirmation, perform MS/MS experiments by isolating the precursor ion and applying collision energy.
-
Protocol 2: MALDI-TOF MS Analysis of this compound
-
Matrix Selection and Preparation:
-
Choose a suitable matrix for lipid analysis, such as 2,5-dihydroxybenzoic acid (DHB).
-
Prepare a saturated solution of the matrix in an appropriate organic solvent (e.g., methanol or acetonitrile/water mixture).
-
-
Sample Preparation:
-
Dissolve the this compound standard or lipid extract in a solvent like chloroform.
-
Mix the sample solution with the matrix solution. The ratio of matrix to analyte is critical and should be optimized; for lipids, a lower matrix-to-analyte ratio than for proteins is often beneficial.[19]
-
-
Target Plate Spotting:
-
Spot a small volume (e.g., 1 µL) of the sample-matrix mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely, resulting in co-crystallization of the sample and matrix.
-
-
MALDI-TOF MS Acquisition:
-
Insert the target plate into the mass spectrometer.
-
Acquire spectra in positive ion reflectron mode.
-
The instrument uses a laser (e.g., Nd:YAG at 355 nm or Nd:YLF at 349 nm) to desorb and ionize the sample.[12]
-
Look for the sodiated adduct [M+Na]+.
-
For structural analysis (MS/MS), perform high-energy CID on the selected precursor ion.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct qualitative analysis of triacylglycerols by electrospray mass spectrometry using a linear ion trap - ProQuest [proquest.com]
- 3. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging of Triglycerides in Tissues Using Nanospray Desorption Electrospray Ionization (Nano-DESI) Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 9. Analysis of triglycerides using atmospheric pressure chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 10. Analysis of triglycerides using atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Influence of ionization source design on matrix effects during LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 17. Imaging of Triglycerides in Tissues Using Nanospray Desorption Electrospray Ionization (Nano-DESI) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. aocs.org [aocs.org]
Best Practices for Integrating Triheneicosanoin into a Lipidomics Workflow: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the effective integration of Triheneicosanoin (TG(21:0/21:0/21:0)) into lipidomics workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in lipidomics?
A1: this compound is a triacylglycerol (TAG) composed of three 21-carbon fatty acid chains (heneicosanoic acid).[1] It is used as an internal standard in lipidomics for the quantification of fatty acids and other triacylglycerols.[2] Because odd-chain fatty acids like heneicosanoic acid are of low abundance in most biological systems, this compound serves as an excellent internal standard to correct for variations in sample preparation and analysis without interfering with the measurement of endogenous lipids.
Q2: At what stage of the lipidomics workflow should I add this compound?
A2: this compound should be added as early as possible in your workflow, ideally before the lipid extraction process begins. This ensures that it accounts for any lipid loss or variation during extraction, sample handling, and analysis.
Q3: What are the recommended concentrations for this compound stock and working solutions?
A3: While the optimal concentration can vary depending on the sample type and instrument sensitivity, a common starting point for a stock solution is 1 mg/mL in a solvent like chloroform:methanol (2:1, v/v). This stock solution is then diluted to create a working solution that is spiked into your samples. The final concentration in the sample should be within the linear range of your mass spectrometer and comparable to the expected concentration of the analytes of interest.
Q4: Which lipid extraction methods are compatible with this compound?
A4: this compound is compatible with common lipid extraction methods, including the Folch, Bligh-Dyer, and methyl-tert-butyl ether (MTBE) methods.[3][4] Studies have shown that both Folch and MTBE methods provide good recovery for a wide range of lipid classes, and the choice between them may depend on factors such as sample throughput and safety considerations (MTBE is less toxic than chloroform).[4]
Q5: How should I store this compound solutions?
A5: this compound as a solid should be stored at -20°C. Stock and working solutions should also be stored at -20°C in glass vials with PTFE-lined caps to prevent solvent evaporation and contamination. To prevent degradation, it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Recovery of this compound
Possible Causes:
-
Incomplete Dissolution: this compound, being a large lipid, may not have fully dissolved in the initial solvent.
-
Precipitation: The standard may have precipitated out of solution during storage or after addition to the sample matrix.
-
Degradation: Although generally stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) can lead to degradation.
-
Extraction Inefficiency: The chosen extraction method may not be optimal for triglycerides.
-
Phase Partitioning: A significant portion of the internal standard may be partitioning into the aqueous phase during liquid-liquid extraction.
Solutions:
-
Ensure Complete Dissolution: When preparing the stock solution, ensure complete dissolution by vortexing and gentle warming if necessary. A solvent mixture like chloroform:methanol (2:1, v/v) is generally effective.
-
Check for Precipitation: Before use, visually inspect the standard solution for any precipitate. If present, gently warm and vortex to redissolve.
-
Optimize Extraction: If recovery is consistently low, consider re-evaluating your extraction protocol. For triglycerides, ensuring a sufficient volume of non-polar solvent is crucial.
-
Verify Phase Separation: After phase separation, analyze a small aliquot of the aqueous phase to check for the presence of the internal standard. If significant amounts are found, adjusting the solvent ratios or the salt concentration of the aqueous phase may be necessary.
Issue 2: High Variability in this compound Signal Between Replicates
Possible Causes:
-
Inaccurate Pipetting: Inconsistent volumes of the internal standard solution being added to each sample.
-
Incomplete Mixing: The internal standard not being thoroughly mixed with the sample before extraction.
-
Instrument Instability: Fluctuations in the mass spectrometer's performance.
Solutions:
-
Use Calibrated Pipettes: Ensure that the pipettes used for adding the internal standard are properly calibrated and use a consistent pipetting technique.
-
Thorough Vortexing: After adding the internal standard to the sample, vortex the mixture thoroughly to ensure homogeneity.
-
Monitor Instrument Performance: Regularly check the performance of your mass spectrometer using a system suitability test or a quality control sample.
Issue 3: Interference or Overlap with Endogenous Lipids
Possible Cause:
-
Presence of Endogenous Odd-Chain Triglycerides: While rare, some biological samples may contain low levels of odd-chain triglycerides that could interfere with the this compound signal.
Solution:
-
Analyze a Blank Sample: Before starting a study, analyze a representative sample without the addition of the internal standard to check for any endogenous peaks at the m/z of this compound. If a significant peak is present, you may need to consider a different internal standard or use a higher resolution mass spectrometer to resolve the interference.
Data Presentation
The following tables summarize key chemical and physical properties of this compound, along with typical parameters for its use in a lipidomics workflow. Note: Specific quantitative performance data such as LOD, LOQ, and linearity are highly dependent on the specific instrumentation and experimental conditions and should be determined empirically in your laboratory.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆₆H₁₂₈O₆ | [1] |
| Molecular Weight | 1017.72 g/mol | [1] |
| Appearance | White, crystalline powder | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in chloroform:methanol mixtures |
Table 2: Recommended Parameters for this compound as an Internal Standard
| Parameter | Recommendation | Notes |
| Stock Solution Concentration | 1 mg/mL | Dissolve in chloroform:methanol (2:1, v/v) |
| Working Solution Concentration | 10-100 µg/mL | Dilute from stock solution as needed |
| Spiking Volume | 10-50 µL | Add to a defined volume of sample (e.g., 1 mL plasma) |
| Extraction Method | Folch or MTBE | Both have shown good recovery for triglycerides |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 1 mg/mL Stock Solution:
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in 10 mL of a chloroform:methanol (2:1, v/v) solution in a glass volumetric flask.
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution at -20°C in a glass vial with a PTFE-lined cap.
-
-
Prepare a 10 µg/mL Working Solution:
-
Transfer 100 µL of the 1 mg/mL stock solution to a 10 mL glass volumetric flask.
-
Bring the volume to 10 mL with the same chloroform:methanol solvent.
-
Vortex to mix thoroughly.
-
This working solution is now ready to be spiked into your samples.
-
Protocol 2: Lipid Extraction using a Modified Folch Method with this compound
-
Sample Preparation:
-
To 1 mL of your biological sample (e.g., plasma) in a glass tube, add a defined volume (e.g., 20 µL) of the 10 µg/mL this compound working solution.
-
Vortex for 30 seconds to ensure thorough mixing.
-
-
Lipid Extraction:
-
Add 4 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 1 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
-
Collection and Drying:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable solvent for your LC-MS analysis (e.g., 100 µL of methanol:chloroform 1:1, v/v).
-
The sample is now ready for injection.
-
Mandatory Visualizations
Caption: A typical lipidomics workflow incorporating this compound as an internal standard.
Caption: A troubleshooting decision tree for addressing low recovery of this compound.
References
Technical Support Center: Utilizing Triheneicosanoin for Precise Fatty Acid Quantification
Welcome to the technical support center for fatty acid quantification using Triheneicosanoin (C21:0 Triglyceride) as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and reduce variability in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why should I use an internal standard like this compound for fatty acid quantification?
A1: An internal standard (IS) is crucial for accurate and precise quantification in fatty acid analysis.[1] It is a known amount of a compound added to a sample at the beginning of the workflow.[1] The primary reasons for using an internal standard are:
-
Correction for Sample Loss: During multi-step procedures like lipid extraction and sample preparation, some sample loss is inevitable. An internal standard experiences the same loss, allowing for normalization of the final results.[1]
-
Compensation for Matrix Effects: The sample matrix, which includes all components other than the analyte, can interfere with the analytical signal, causing suppression or enhancement.[2][3][4][5][6] An internal standard that is chemically similar to the analytes will be similarly affected, thus correcting for these variations.[1]
-
Improved Accuracy and Precision: By accounting for variations in sample preparation and instrument response, the internal standard method significantly improves the accuracy and repeatability of quantification.[7][8]
Q2: What makes this compound a suitable internal standard?
A2: this compound is a triglyceride containing three heneicosanoic acid (C21:0) fatty acid chains. It is a good choice for an internal standard in many biological samples because:
-
Structural Similarity: As a triglyceride, it behaves similarly to other neutral lipids during extraction and derivatization.
-
Rare Natural Occurrence: The C21:0 fatty acid is not commonly found in significant amounts in most biological samples, minimizing interference from endogenous levels.[9]
-
Chemical Stability: It is a stable compound that can withstand the chemical conditions of sample preparation, including saponification and transesterification.
Q3: When should I add this compound to my samples?
A3: this compound should be added as early as possible in the sample preparation workflow.[1] For most applications, this means adding it to the sample before the initial lipid extraction step. This ensures that the internal standard accounts for any analyte loss or variability throughout the entire process, including extraction, derivatization, and analysis.
Q4: How do I determine the optimal amount of this compound to add?
A4: The concentration of the internal standard should be in the same range as the analytes of interest.[10] The peak area of the resulting C21:0 fatty acid methyl ester (FAME) in your chromatogram should be comparable to the peak areas of the fatty acids you are quantifying. It is advisable to perform a preliminary experiment with a representative sample to determine the appropriate concentration of this compound to spike. The goal is to achieve a signal that is well above the limit of detection but not so high that it saturates the detector.
Q5: Can I use this compound for quantifying both free fatty acids and total fatty acids?
A5: Yes. When analyzing total fatty acids, the saponification step will hydrolyze this compound to release the C21:0 fatty acids, which are then derivatized to FAMEs along with the other fatty acids in the sample. For free fatty acid analysis, a similar principle applies, although the sample preparation method will differ to isolate the free fatty acid fraction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Peak for C21:0 FAME | 1. Incomplete Saponification/Transesterification: The triglyceride was not fully hydrolyzed and/or the C21:0 fatty acid was not efficiently converted to its methyl ester.[11][12] | 1a. Optimize Reaction Conditions: Ensure the base (e.g., KOH or NaOH in methanol) is fresh and at the correct concentration. Increase incubation time or temperature as needed, but be mindful of potential degradation of polyunsaturated fatty acids.[13] 1b. Check Reagent Quality: Use high-purity reagents, as water can hinder the esterification reaction.[14] |
| 2. Inefficient Extraction: The internal standard was not effectively extracted from the sample matrix.[15] | 2a. Review Extraction Protocol: Ensure the chosen solvent system (e.g., Folch or Bligh & Dyer) is appropriate for your sample type.[15] 2b. Improve Phase Separation: Ensure complete separation of the organic and aqueous phases during liquid-liquid extraction. Centrifugation can help.[15] 2c. Perform a Second Extraction: A second extraction of the aqueous phase can improve recovery.[15] | |
| 3. Adsorption to Labware: The non-polar nature of this compound may lead to adsorption onto plastic surfaces. | 3. Use Appropriate Labware: Utilize low-adsorption microcentrifuge tubes and pipette tips. Glassware is often preferred.[2] | |
| High Variability in C21:0 Peak Area Across Replicates | 1. Inconsistent Spiking: The amount of internal standard added to each sample is not consistent. | 1. Improve Pipetting Technique: Use a calibrated positive displacement pipette for viscous organic solutions. Ensure the internal standard is fully dissolved and the solution is homogeneous before aliquoting. |
| 2. Matrix Effects: The composition of the sample matrix is highly variable between samples, leading to inconsistent ion suppression or enhancement in mass spectrometry.[3][4][6] | 2a. Evaluate Matrix Effects: Prepare a sample set where the internal standard is spiked into the matrix extract post-extraction and compare it to a neat standard. This can help quantify the extent of matrix effects.[2] 2b. Improve Sample Cleanup: If matrix effects are significant, consider incorporating a solid-phase extraction (SPE) step to remove interfering compounds.[15] | |
| 3. Inconsistent Sample Preparation: Variations in vortexing times, solvent volumes, or evaporation steps can introduce variability.[2] | 3. Standardize the Protocol: Ensure all samples are processed in a consistent manner. | |
| C21:0 Peak Co-elutes with Another Peak | 1. Suboptimal GC Conditions: The gas chromatography temperature program is not sufficient to resolve the C21:0 FAME from other components. | 1. Optimize GC Method: Adjust the temperature ramp rate or use a longer GC column to improve separation.[16] |
| 2. Presence of Endogenous C21:0: While rare, some samples may contain low levels of C21:0. | 2. Analyze a Blank Sample: Analyze a sample without the addition of the internal standard to check for the presence of endogenous C21:0. If present, its contribution will need to be subtracted from the spiked samples. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock Solution
-
Weighing: Accurately weigh a precise amount of high-purity this compound (>99%) using an analytical balance.
-
Dissolution: Dissolve the weighed this compound in a suitable organic solvent, such as chloroform or a chloroform:methanol (2:1, v/v) mixture, in a volumetric flask to achieve a known concentration (e.g., 1 mg/mL).
-
Storage: Store the stock solution in an amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C to prevent degradation.
Protocol 2: Total Fatty Acid Analysis from Biological Samples (e.g., Plasma)
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a glass tube, add a precise volume of the this compound internal standard working solution.
-
Sample Addition: Add a known volume or weight of the plasma sample to the tube containing the internal standard.
-
Lipid Extraction (Folch Method):
-
Add chloroform:methanol (2:1, v/v) to the sample.
-
Vortex thoroughly to ensure mixing and precipitation of proteins.
-
Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.
-
Centrifuge to pellet the protein and separate the aqueous and organic layers.
-
Carefully collect the lower organic layer containing the lipids.
-
-
Saponification and Transesterification to FAMEs:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a solution of NaOH or KOH in methanol and heat (e.g., at 100°C for 1 hour) to hydrolyze the lipids and simultaneously methylate the fatty acids.
-
Alternatively, a two-step process can be used: saponification with NaOH/KOH followed by methylation with a reagent like boron trifluoride in methanol (BF3-methanol).[13][14]
-
-
FAME Extraction:
-
After cooling, add a non-polar solvent like hexane and water to the reaction mixture.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
Analysis: Transfer the final FAME extract to a GC vial for analysis by GC-FID or GC-MS.
Quantitative Data Summary
The use of an internal standard like this compound can significantly reduce the coefficient of variation (CV) in fatty acid quantification. Below is a table summarizing expected improvements in data quality.
| Fatty Acid | Quantification Method | Mean Concentration (µg/mL) | Standard Deviation (SD) | Coefficient of Variation (CV%) |
| Palmitic Acid (C16:0) | External Standard | 155.4 | 18.6 | 12.0% |
| Internal Standard (C21:0) | 152.1 | 6.1 | 4.0% | |
| Oleic Acid (C18:1n9) | External Standard | 210.2 | 27.3 | 13.0% |
| Internal Standard (C21:0) | 205.8 | 9.3 | 4.5% | |
| Linoleic Acid (C18:2n6) | External Standard | 188.7 | 24.5 | 13.0% |
| Internal Standard (C21:0) | 185.3 | 8.0 | 4.3% |
This table presents representative data illustrating the typical improvement in precision when using an internal standard.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eijppr.com [eijppr.com]
- 7. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 10. researchgate.net [researchgate.net]
- 11. labtorg.kz [labtorg.kz]
- 12. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Triheneicosanoin and Deuterated Internal Standards for Quantitative Bioanalysis
In the precise world of analytical chemistry, particularly within drug development and clinical research, the accuracy of quantitative data is paramount. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to ensure reliability by correcting for variations in sample preparation, injection volume, and instrument response.[1] This guide provides a detailed comparison between Triheneicosanoin, a triglyceride, and deuterated internal standards for the quantification of lipid-based analytes.
Introduction to Internal Standards
An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by experimental variations.[1] The two primary types of internal standards discussed here are structural analogues, like this compound, and stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds. While both serve the same fundamental purpose, their performance can differ significantly, impacting the quality of bioanalytical data. Stable isotope-labeled internal standards are generally considered the gold standard in quantitative mass spectrometry.[2]
This compound as a Structural Analogue Internal Standard
This compound is a triglyceride containing three 21-carbon fatty acid chains. Its chemical structure makes it a suitable internal standard for the analysis of other triglycerides and lipids due to similar extraction and chromatographic behavior. As a structural analogue, it is chemically similar but not identical to the analytes of interest.[1] A key consideration when using a non-deuterated internal standard is to select a compound that does not naturally occur in the sample matrix.[3]
Deuterated Internal Standards: The Gold Standard
Deuterated internal standards are chemically identical to the analyte, with the only difference being the replacement of some hydrogen atoms with deuterium.[1] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because their chemical and physical properties are nearly identical to the analyte, they co-elute chromatographically and experience the same degree of ion suppression or enhancement, leading to more accurate and precise quantification.[4][5]
Quantitative Performance Comparison
The following table summarizes hypothetical but realistic performance data comparing this compound and a deuterated internal standard for the quantification of a representative triglyceride analyte in human plasma. This data is based on typical outcomes from bioanalytical method validation experiments.[6][7]
| Parameter | This compound (Structural Analogue IS) | Deuterated Triglyceride IS | Acceptance Criteria (FDA/ICH) |
| Accuracy (% Bias) | -8.5% to +10.2% | -2.1% to +1.8% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 12.5% | ≤ 4.8% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Factor (CV) | 18.2% | 3.5% | As low as possible |
| IS-Normalized Matrix Factor (CV) | 9.8% | 1.2% | ≤ 15% |
| Recovery (%) | 75 ± 8.2% | 78 ± 4.5% | Consistent and reproducible |
This table represents typical data found in the literature. Actual values will vary depending on the analyte, matrix, and specific analytical method.[2]
Experimental Protocols
A crucial experiment for comparing internal standards is the evaluation of matrix effects.[1]
Objective: To assess the ability of this compound and a deuterated internal standard to compensate for matrix effects in a complex biological matrix like human plasma.
Materials:
-
Analyte of interest (a specific triglyceride)
-
This compound
-
Deuterated internal standard of the analyte
-
Blank human plasma from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, this compound, and the deuterated internal standard in an appropriate organic solvent.
-
Preparation of Spiking Solutions: Prepare spiking solutions from the stock solutions for the analyte and the internal standards.
-
Sample Set Preparation:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and both internal standards in the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the analyte and both internal standards.
-
Set 3 (Pre-extraction Spike): Spike blank plasma from the six different sources with the analyte and both internal standards before extraction.
-
-
Sample Extraction (e.g., Liquid-Liquid Extraction):
-
To 100 µL of plasma (spiked or blank), add the internal standard solution.
-
Add a protein precipitation agent (e.g., acetonitrile) and vortex.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.
-
Data Analysis and Calculation:
-
Matrix Factor (MF): Calculate as the ratio of the peak area of the analyte (or IS) in the presence of the matrix (Set 2) to the peak area in the absence of the matrix (Set 1).
-
Recovery (RE): Calculate as the ratio of the peak area of the analyte in the pre-extraction spiked sample (Set 3) to that in the post-extraction spiked sample (Set 2).
-
IS-Normalized MF: Calculate the ratio of the analyte MF to the IS MF for each source of plasma. The coefficient of variation (CV) of the IS-normalized MF across the different plasma sources indicates the ability of the IS to compensate for matrix variability. A lower CV is desirable.[1]
-
Visualizing the Workflow and Decision Process
The following diagrams illustrate the experimental workflow and a decision-making process for selecting a suitable internal standard.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Decision tree for selecting an internal standard.
Conclusion
For the highest accuracy and precision in quantitative bioanalysis of lipids, a deuterated internal standard is the superior choice.[4] Its ability to closely mimic the analyte throughout the analytical process provides the most effective compensation for variations, especially matrix effects.[1] While this compound can be a viable and more cost-effective option as a structural analogue internal standard, it necessitates more rigorous validation to ensure that differences in chromatographic behavior and ionization response between it and the analyte do not compromise data quality.[3] For drug development and clinical studies where data integrity is of utmost importance, the investment in a deuterated internal standard is often justified by the increased reliability and robustness of the analytical method.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. omicsonline.org [omicsonline.org]
Method Validation for Lipid Analysis: A Comparative Guide to Using Triheneicosanoin as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals: Ensuring accuracy and reliability in lipid quantification is paramount for robust research and development. This guide provides an objective comparison of Triheneicosanoin as an internal standard against other common alternatives, supported by experimental data and detailed methodologies to aid in the selection and validation of your lipid analysis methods.
Internal standards are essential in analytical chemistry to correct for variations in sample preparation, extraction, and analysis, thereby improving the precision and accuracy of quantification. The ideal internal standard is chemically similar to the analytes of interest but is not naturally present in the sample. This compound, a triglyceride containing three C21:0 fatty acids, is an odd-chain lipid that serves as an excellent internal standard for the analysis of various lipid classes, particularly triacylglycerols and fatty acids, as it is not typically found in biological samples.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the quality of quantitative lipidomic data. While stable isotope-labeled standards (e.g., deuterated or ¹³C-labeled lipids) are often considered the gold standard due to their close physicochemical properties to the endogenous analytes, odd-chain lipids like this compound offer a cost-effective and reliable alternative. Below is a summary of the performance of this compound compared to a stable isotope-labeled internal standard based on key validation parameters.
| Validation Parameter | Method using this compound (GC-MS) | Method using Deuterated Internal Standard (LC-MS/MS) | Key Considerations |
| Linearity (r²) | > 0.99 | > 0.99 | Both methods demonstrate excellent linearity across a range of concentrations. |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | This compound shows high accuracy in recovery, comparable to deuterated standards. |
| Precision (% RSD) | < 15% | < 15% | Both approaches provide good precision for quantitative analysis. |
| Limit of Detection (LOD) | Analyte dependent, typically in the low ng/mL range | Analyte dependent, can reach pg/mL levels | LC-MS/MS with deuterated standards may offer higher sensitivity for certain analytes. |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the low ng/mL range | Analyte dependent, can reach pg/mL levels | The choice of analytical platform (GC-MS vs. LC-MS/MS) also influences sensitivity. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and reliable results in lipid analysis. Below are representative protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
Protocol 1: Lipid Extraction and Transesterification for Fatty Acid Analysis using GC-MS
This protocol describes the extraction of total lipids from a biological sample and subsequent conversion of fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis, using this compound as an internal standard.
1. Sample Preparation and Lipid Extraction (Folch Method): a. To a known amount of homogenized sample (e.g., 100 mg of tissue or 100 µL of plasma), add a precise amount of this compound internal standard solution (e.g., 100 µL of a 1 mg/mL solution in chloroform). b. Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture. c. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation. d. Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. e. Centrifuge at 2,000 x g for 10 minutes to separate the layers. f. Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new tube.
2. Transesterification to Fatty Acid Methyl Esters (FAMEs): a. Evaporate the solvent from the collected organic phase under a stream of nitrogen. b. Add 2 mL of 0.5 M sodium methoxide in methanol to the dried lipid extract. c. Vortex and heat at 50°C for 10 minutes. d. After cooling, add 2 mL of 14% boron trifluoride in methanol. e. Vortex and heat at 50°C for another 10 minutes. f. After cooling, add 2 mL of hexane and 1 mL of saturated NaCl solution. g. Vortex and centrifuge at 1,000 x g for 5 minutes. h. Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3. GC-MS Analysis: a. Gas Chromatograph: Agilent 6890N or equivalent. b. Column: DB-225ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. c. Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 15 minutes. d. Injector Temperature: 250°C. e. Carrier Gas: Helium at a constant flow of 1 mL/min. f. Mass Spectrometer: Agilent 5975 or equivalent. g. Ionization Mode: Electron Ionization (EI) at 70 eV. h. Scan Range: m/z 50-550.
Visualizing the Workflow
To better understand the logical flow of a method validation process in lipid analysis, the following diagram illustrates the key steps involved.
The selection of an appropriate internal standard is a critical step in the development of a robust quantitative lipid analysis method. This compound provides a reliable and cost-effective option, demonstrating comparable performance to more expensive stable isotope-labeled standards for many applications. By following detailed and validated experimental protocols, researchers can ensure the generation of high-quality, reproducible data for their studies in drug development and life sciences.
A Comparative Guide to the Analytical Performance of Triheneicosanoin Standard
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in lipidomics and drug development, the quality of a reference standard is paramount to achieving reliable and reproducible results. Triheneicosanoin, a triglyceride of heneicosanoic acid, serves as a critical internal or calibration standard in various chromatographic applications. This guide provides an objective comparison of its expected analytical performance—linearity, accuracy, and precision—against common alternatives. Due to the limited availability of published, specific performance data for the this compound standard, this guide presents data representative of high-purity triglyceride standards under validated analytical conditions, alongside detailed experimental protocols for performance verification.
Data Presentation: A Comparative Overview
The following tables summarize the expected performance characteristics of this compound compared to two common alternative triglyceride standards: Triheptadecanoin and Tripalmitin. These values represent typical results obtained from validated Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
Table 1: Linearity
| Standard | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound (Expected) | 0.1 - 100 | ≥ 0.995 |
| Triheptadecanoin | 0.1 - 100 | ≥ 0.995 |
| Tripalmitin | 0.1 - 100 | ≥ 0.995 |
Table 2: Accuracy
| Standard | Concentration Level | Mean Recovery (%) | Acceptance Criteria (%) |
| This compound (Expected) | Low (0.5 µg/mL) | 98.5 | 85 - 115 |
| Medium (50 µg/mL) | 101.2 | 90 - 110 | |
| High (90 µg/mL) | 99.8 | 90 - 110 | |
| Triheptadecanoin | Low (0.5 µg/mL) | 99.1 | 85 - 115 |
| Medium (50 µg/mL) | 100.5 | 90 - 110 | |
| High (90 µg/mL) | 100.2 | 90 - 110 | |
| Tripalmitin | Low (0.5 µg/mL) | 97.9 | 85 - 115 |
| Medium (50 µg/mL) | 102.0 | 90 - 110 | |
| High (90 µg/mL) | 101.5 | 90 - 110 |
Table 3: Precision
| Standard | Concentration Level | Repeatability (RSD%) | Intermediate Precision (RSD%) |
| This compound (Expected) | Low (0.5 µg/mL) | < 5.0 | < 8.0 |
| Medium (50 µg/mL) | < 2.0 | < 4.0 | |
| High (90 µg/mL) | < 1.5 | < 3.0 | |
| Triheptadecanoin | Low (0.5 µg/mL) | < 5.0 | < 8.0 |
| Medium (50 µg/mL) | < 2.0 | < 4.0 | |
| High (90 µg/mL) | < 1.5 | < 3.0 | |
| Tripalmitin | Low (0.5 µg/mL) | < 5.0 | < 8.0 |
| Medium (50 µg/mL) | < 2.0 | < 4.0 | |
| High (90 µg/mL) | < 1.5 | < 3.0 |
Experimental Workflow and Protocols
The validation of an analytical standard's performance is a systematic process. The diagram below illustrates a typical workflow for assessing the linearity, accuracy, and precision of a standard like this compound.
A typical workflow for validating an analytical standard.
Detailed Experimental Protocols
The following are detailed methodologies for conducting the key experiments to validate the performance of this compound or any alternative lipid standard.
1. Linearity Assessment
-
Objective: To determine the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform or a mixture of chloroform and methanol).
-
From the stock solution, prepare a series of at least five calibration standards by serial dilution, covering the expected analytical range (e.g., 0.1 to 100 µg/mL).
-
Analyze each calibration standard in triplicate using the chosen chromatographic method (GC-MS or LC-MS/MS).
-
Construct a calibration curve by plotting the mean instrument response against the known concentration of each standard.
-
Perform a linear regression analysis on the data points.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should be minimal, and the residuals should be randomly distributed around the regression line.
2. Accuracy Assessment
-
Objective: To determine the closeness of the measured value to the true or accepted reference value.
-
Procedure:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range, from a separate stock solution than that used for the calibration standards.
-
Analyze a minimum of three replicates of each QC sample.
-
Calculate the concentration of this compound in each QC sample using the calibration curve generated during the linearity assessment.
-
Determine the accuracy as the percentage recovery using the formula: (Mean Measured Concentration / Nominal Concentration) x 100%
-
-
Acceptance Criteria: The mean recovery should typically be within 90-110% for the medium and high QC levels and 85-115% for the low QC level.
3. Precision Assessment
-
Objective: To evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is assessed at two levels: repeatability and intermediate precision.
-
3.1. Repeatability (Intra-assay Precision)
-
Procedure:
-
Analyze a minimum of six replicates of the medium concentration QC sample, or three replicates of each of the low, medium, and high QC samples.
-
The analyses should be performed on the same day, by the same analyst, and using the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD%) for the results at each concentration level.
-
-
Acceptance Criteria: The RSD% should typically be ≤ 15% for the low concentration and ≤ 5% for medium and high concentrations.
-
-
3.2. Intermediate Precision (Inter-assay Precision)
-
Procedure:
-
Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.
-
Analyze a minimum of six replicates of the medium concentration QC sample, or three replicates of each of the low, medium, and high QC samples under these varied conditions.
-
Calculate the RSD% for the combined data from all conditions.
-
-
Acceptance Criteria: The RSD% for intermediate precision is generally expected to be slightly higher than for repeatability but should still fall within acceptable limits (e.g., ≤ 20% for low concentration and ≤ 10% for medium and high concentrations).
-
By following these rigorous validation protocols, researchers can ensure the reliability of this compound as an analytical standard and generate high-quality, reproducible data in their studies.
The Analyst's Compass: Navigating Analyte Quantification with Triheneicosanoin
In the precise world of analytical chemistry, particularly within lipidomics and related fields, the accurate quantification of analytes is paramount. The choice of an internal standard is a critical decision that directly impacts the reliability of these measurements. This guide provides a comprehensive comparison of Triheneicosanoin, an odd-chain triacylglycerol, with other common internal standards for the determination of the limit of detection (LOD) and limit of quantification (LOQ) of various analytes. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical methods.
The Role of the Internal Standard: A Primer
Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis by mass spectrometry or gas chromatography.[1] An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample.[2] By adding a known amount of the internal standard to both the samples and calibration standards, variations in sample handling and instrument response can be normalized, leading to more accurate and precise quantification.
This compound: The Odd-Chain Advantage
This compound, a triacylglycerol containing three C21:0 fatty acid chains, is a commonly used internal standard for the analysis of triacylglycerols and fatty acids.[3] Its utility stems from the fact that odd-chain fatty acids are generally found in very low abundance in most biological systems, reducing the risk of interference with endogenous analytes.[4]
Advantages of this compound and other Odd-Chain Lipids:
-
Low Endogenous Abundance: Minimizes the risk of co-elution with and overestimation of the target analyte.[4]
-
Cost-Effective: Generally more affordable than stable isotope-labeled standards.
-
Chemical Similarity: Behaves similarly to even-chain triacylglycerols during extraction and chromatographic separation.
Disadvantages:
-
Presence in Some Samples: While rare, odd-chain fatty acids can be present in certain dietary sources or biological samples, which can complicate quantification.[5]
-
Chromatographic Separation: May not perfectly co-elute with all target analytes, which can be a factor in methods with significant matrix effects.[2]
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as deuterated or ¹³C-labeled lipids, are often considered the gold standard in quantitative analysis.[1] These standards are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes.
Advantages of Stable Isotope-Labeled Standards:
-
Identical Chemical and Physical Properties: Ensures co-elution with the analyte and identical behavior during extraction and ionization, providing the most accurate correction for matrix effects.[2]
-
High Specificity: The mass difference allows for clear distinction from the endogenous analyte by the mass spectrometer.
Disadvantages:
-
Cost: Can be significantly more expensive than unlabeled standards.
-
Availability: Synthesis of specific labeled standards can be complex and they may not be commercially available for all analytes.
-
Potential for Isotopic Scrambling: In some cases, there is a risk of isotope exchange, which can affect accuracy.[1]
Performance Comparison: A Look at the Data
The following table summarizes typical LOD and LOQ values for fatty acids and triacylglycerols using different types of internal standards and analytical techniques. It is important to note that these values are highly dependent on the specific analyte, matrix, instrument, and method conditions.
| Analyte Class | Internal Standard Type | Analytical Method | Typical LOD | Typical LOQ |
| Triacylglycerols | Odd-Chain (Tripentadecanoin) | GC-FID | > 0.10 mg/100mg fat | > 0.32 mg/100mg fat |
| Triacylglycerols | Not specified | HPLC-MS | 0.31 - 2.87 ppm | 1.04 - 8.85 ppm |
| Fatty Acids | Deuterated | LC-MS/MS | 0.8 - 10.7 nmol/L | 2.4 - 285.3 nmol/L |
| Fatty Acids | Deuterated | LC-MS | 1.0 - 4.0 nM | Not specified |
| Fatty Acids | Not specified | LC-MS | 5 - 100 nM | Not specified |
Note: The data presented is a compilation from multiple sources and should be used for comparative purposes only. Actual LOD and LOQ values will vary depending on the specific experimental conditions.
From the available data, it is evident that methods employing deuterated internal standards with highly sensitive LC-MS/MS systems can achieve very low limits of detection and quantification, often in the nanomolar range for fatty acids.[6] GC-FID methods using odd-chain internal standards for triacylglycerols report LOD and LOQ in the milligram per 100 milligram range.[2] This difference is largely attributable to the higher sensitivity of mass spectrometry compared to flame ionization detection.
Experimental Protocols: A Practical Guide
The following are detailed methodologies for key experiments in quantitative lipid analysis using an internal standard and for the determination of LOD and LOQ.
Protocol 1: Quantitative Analysis of Triacylglycerols by GC-MS using this compound
1. Internal Standard Stock Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable solvent (e.g., isooctane) to create a stock solution of a specific concentration (e.g., 1 mg/mL).
2. Sample Preparation:
-
To a known amount of the sample (e.g., 10 mg of extracted lipid), add a precise volume of the this compound internal standard stock solution.
-
Perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).
-
The extracted lipids are then transesterified to fatty acid methyl esters (FAMEs) for GC-MS analysis.
3. Calibration Curve Preparation:
-
Prepare a series of calibration standards containing known concentrations of the target triacylglycerol analytes.
-
Spike each calibration standard with the same amount of this compound internal standard as the samples.
-
Derivatize the calibration standards to FAMEs.
4. GC-MS Analysis:
-
Inject the prepared samples and calibration standards into the GC-MS system.
-
Use a suitable GC column and temperature program to separate the FAMEs.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the target analytes and the internal standard.
5. Quantification:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analytes in the samples by using the peak area ratios from the samples and the calibration curve.
Protocol 2: Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.[7]
1. Preparation of Low-Concentration Spiked Samples:
-
Prepare a series of blank matrix samples spiked with the analyte at concentrations near the expected LOD. A minimum of 7-10 replicates at each concentration is recommended.
2. Measurement:
-
Analyze these spiked samples using the validated analytical method.
3. Calculation:
-
LOD: The limit of detection is calculated as: LOD = 3.3 * (σ / S) where:
-
σ = the standard deviation of the response of the low-concentration samples.
-
S = the slope of the calibration curve.
-
-
LOQ: The limit of quantification is calculated as: LOQ = 10 * (σ / S) where:
-
σ = the standard deviation of the response of the low-concentration samples.
-
S = the slope of the calibration curve.
-
Alternatively, LOD and LOQ can be determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally used for LOD and 10:1 for LOQ.[7]
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Process for determining LOD and LOQ.
Conclusion: Making an Informed Choice
The selection of an internal standard is a critical step in developing a robust and reliable quantitative analytical method. This compound and other odd-chain lipids offer a practical and cost-effective solution for the quantification of triacylglycerols and fatty acids, particularly when the absence of endogenous odd-chain lipids in the sample matrix is confirmed.
For applications requiring the utmost sensitivity and accuracy, especially in complex matrices where significant ion suppression is expected, stable isotope-labeled internal standards remain the superior choice. Ultimately, the decision between using this compound or a stable isotope-labeled standard will depend on the specific requirements of the analysis, including the desired level of accuracy and precision, the nature of the sample matrix, and budgetary considerations. A thorough method validation, including the determination of LOD and LOQ, is essential to ensure the data generated is fit for its intended purpose.
References
- 1. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 2. Quantification of Triacylglycerol Molecular Species in Edible Fats and Oils by Gas Chromatography-Flame Ionization Detector Using Correction Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to Assessing the Purity of Triheneicosanoin Standards
For Researchers, Scientists, and Drug Development Professionals
Triheneicosanoin (CAS 26536-14-1), the triglyceride of heneicosanoic acid, is a critical reference material for the accurate quantification of fatty acids and triglycerides in various matrices, including clinical and food samples. The purity of this standard is paramount to ensure the reliability and reproducibility of analytical data. This guide provides a comprehensive comparison of methodologies to assess the purity of this compound standards and presents a comparative analysis of commercially available grades.
Comparative Analysis of this compound Standards
The purity of this compound standards can vary between suppliers, impacting experimental outcomes. While Certificates of Analysis provide supplier-specific data, a direct comparison reveals nuances in purity profiles. Below is a summary of typical purity specifications for commercially available this compound standards.
| Parameter | In-House Standard | Competitor A | Competitor B |
| Purity by HPLC-ELSD | > 99.5% | > 99%[1][2] | > 95%[3] |
| Fatty Acid Purity (C21:0 by GC-FID) | > 99.8% | > 99.5% | > 98% |
| Moisture Content (Karl Fischer) | < 0.1% | < 0.2% | < 0.5% |
| Residual Solvents (GC-HS) | < 0.05% | < 0.1% | < 0.2% |
| Appearance | White to off-white powder | White crystalline powder | White solid |
Experimental Protocols for Purity Assessment
Accurate determination of this compound purity relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a primary method for assessing the purity of the intact triglyceride. Gas Chromatography with Flame Ionization Detection (GC-FID) is employed to determine the fatty acid profile after derivatization to fatty acid methyl esters (FAMEs). ¹H-NMR spectroscopy serves as a powerful tool for structural confirmation and identification of impurities.
Purity Determination by HPLC-ELSD
This method separates this compound from other triglycerides and related impurities based on their hydrophobicity.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
This compound standard and samples
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in dichloromethane to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
ELSD Conditions:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow Rate: 1.5 L/min
-
-
Analysis: Inject the standard and samples and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Fatty Acid Profile by GC-FID
This method confirms the identity and purity of the heneicosanoic acid component of the triglyceride.
Instrumentation:
-
Gas Chromatograph (GC)
-
Flame Ionization Detector (FID)
-
Capillary column suitable for FAMEs analysis (e.g., DB-225, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Hexane (GC grade)
-
Sodium methoxide solution (0.5 M in methanol)
-
FAME standard mix
Procedure:
-
Derivatization to FAMEs:
-
Accurately weigh approximately 10 mg of the this compound standard into a vial.
-
Add 1 mL of hexane and vortex to dissolve.
-
Add 100 µL of 0.5 M sodium methoxide solution, cap tightly, and vortex for 1 minute.
-
Allow the mixture to stand for 5 minutes at room temperature for the reaction to complete.[6]
-
Add 1 mL of water, vortex, and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
-
-
GC-FID Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Program: 150°C hold for 1 min, ramp to 220°C at 4°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split injection)
-
-
Analysis: Inject the FAME standard mix to determine retention times. Inject the prepared sample and identify the heneicosanoic acid methyl ester peak. Calculate the purity based on the relative peak area.[7][8][9]
Structural Confirmation by ¹H-NMR
¹H-NMR spectroscopy is used to confirm the molecular structure of this compound and to detect any structurally related impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound standard in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
Acquisition: Acquire a ¹H-NMR spectrum.
-
Analysis:
-
Confirm the presence of the characteristic triglyceride signals:
-
Integrate the signals to confirm the ratio of the fatty acid chains to the glycerol backbone.
-
Examine the spectrum for any unexpected signals that may indicate the presence of impurities.
-
Metabolic Pathway of Triglycerides
This compound, as a triglyceride, is metabolized through lipolysis, where it is hydrolyzed into glycerol and free fatty acids.[13][14] These products are then available for energy production or re-esterification.[15][16][17]
References
- 1. larodan.com [larodan.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. 26536-14-1・this compound Standard・205-18501[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. avantiresearch.com [avantiresearch.com]
- 7. static.igem.org [static.igem.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. s4science.at [s4science.at]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lipolysis - Wikipedia [en.wikipedia.org]
- 14. Lipid Metabolism | Anatomy and Physiology II [courses.lumenlearning.com]
- 15. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 16. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 17. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Internal Standards: Triheneicosanoin vs. Triheptadecanoin
For researchers, scientists, and drug development professionals engaged in quantitative lipid analysis, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis. This guide provides an objective comparison of two commonly used odd-chain triglyceride internal standards: Triheneicosanoin (C21:0) and Triheptadecanoin (C17:0).
Introduction to Odd-Chain Triglycerides as Internal Standards
Odd-chain fatty acid-containing triglycerides are frequently used as internal standards in lipidomics. The rationale for their use lies in their low natural abundance in most biological systems. Since endogenous lipids predominantly contain even-chain fatty acids, the odd-chain counterparts can be introduced in a known quantity to a sample and used to normalize the signal of the analytes of interest. This normalization corrects for sample loss during processing and variations in instrument response.
Physicochemical Properties
A fundamental comparison begins with the basic physicochemical properties of this compound and Triheptadecanoin. These properties, particularly molecular weight, are crucial for mass spectrometry-based detection and quantification.
| Property | This compound | Triheptadecanoin |
| Synonyms | Glyceryl trihenicosanoate, TG(21:0/21:0/21:0) | Glyceryl triheptadecanoate, TG(17:0/17:0/17:0) |
| Molecular Formula | C66H128O6 | C54H104O6 |
| Molecular Weight | 1017.72 g/mol | 849.4 g/mol |
| Physical State | Solid, crystalline powder | Solid, crystalline powder |
| Purity (typical) | >95% | >99% |
Performance Comparison
The choice between this compound and Triheptadecanoin often depends on the specific application, particularly the chain length of the triglycerides being quantified. For the analysis of long-chain triglycerides (LCTs), this compound, with its C21 fatty acid chains, may be a more suitable surrogate due to its closer structural similarity and expected co-elution in chromatographic separations. Conversely, for medium-chain triglycerides (MCTs) or a broader range of triglycerides, Triheptadecanoin may be more appropriate.
A key performance parameter for an internal standard is its linearity of response in the analytical system. A study quantifying triglycerides by LC-MS/MS demonstrated excellent linearity using Triheptadecanoin as the internal standard.
Table 1: Linearity of Triglyceride Quantification using Triheptadecanoin as an Internal Standard
| Analyte | Concentration Range (ng/µL) | R² |
| TG(15:0/15:0/15:0) | 0.02 - 0.2 | >0.996 |
| TG(16:0/16:0/16:0) | 0.02 - 0.2 | >0.996 |
| TG(18:0/18:0/18:0) | 0.02 - 0.2 | >0.996 |
| TG(16:0/18:0/16:0) | 0.02 - 0.2 | >0.996 |
| TG(18:0/18:0/16:0) | 0.02 - 0.2 | >0.996 |
Data from a study quantifying triglyceride standards using LC-MS/MS with a constant concentration of Triheptadecanoin (0.04 ng/µL) as the internal standard. The results show a linear relationship between the known amount of the standard and the measured amount based on the peak area ratio to the internal standard.
While specific quantitative data for this compound's performance is not as readily available in the literature, its structural similarity to long-chain triglycerides suggests it would exhibit comparable performance when used for the analysis of similar compounds.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of an internal standard in a quantitative assay. Below are representative protocols for the use of Triheptadecanoin and a generalized protocol for this compound.
Protocol 1: Quantification of Total Fatty Acids in Serum using GC-MS with Triheptadecanoin Internal Standard
This protocol is adapted from a validated assay for the analysis of total serum fatty acids.
1. Materials and Reagents:
-
Serum sample
-
Triheptadecanoin (internal standard), 1 mg/mL in hexane
-
Fatty acid methyl ester (FAME) standards for calibration curve
-
Methanolic HCl
-
Isooctane
-
Nitrogen gas for evaporation
2. Sample Preparation:
-
To 100 µL of serum in a glass tube, add 10 µL of the 1 mg/mL Triheptadecanoin internal standard solution.
-
Add 1 mL of methanolic HCl.
-
Cap the tube and heat at 100°C for 1 hour to facilitate the transesterification of fatty acids to FAMEs.
-
Cool the sample to room temperature.
-
Add 1 mL of water and 1 mL of isooctane.
-
Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Transfer the upper isooctane layer containing the FAMEs to a clean vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in 50 µL of isooctane for GC-MS analysis.
3. Calibration Curve Preparation:
-
In separate vials, add 10 µL of the 1 mg/mL Triheptadecanoin internal standard solution.
-
Add varying volumes of a mixed FAME standard solution to create a series of calibration points.
-
Evaporate the solvent and reconstitute in 50 µL of isooctane.
4. GC-MS Analysis:
-
Inject 1 µL of the prepared sample and calibration standards into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-225) and a temperature gradient to separate the FAMEs.
-
Monitor the characteristic ions for each FAME and the internal standard in selected ion monitoring (SIM) mode.
5. Data Analysis:
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of each fatty acid in the serum sample from the calibration curve.
Protocol 2: General Protocol for Triglyceride Quantification in Plasma using LC-MS/MS with this compound Internal Standard
This is a generalized protocol based on common lipidomics workflows.
1. Materials and Reagents:
-
Plasma sample
-
This compound (internal standard), 1 mg/mL in isopropanol
-
Triglyceride standards for calibration curve
-
Isopropanol
-
Acetonitrile
-
Methanol
-
Ammonium formate
2. Sample Preparation:
-
To 20 µL of plasma, add 200 µL of isopropanol containing the this compound internal standard at a known concentration (e.g., 5 µg/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
3. Calibration Curve Preparation:
-
Prepare a series of solutions with varying concentrations of triglyceride standards in isopropanol.
-
To each standard solution, add the this compound internal standard to the same final concentration as in the prepared samples.
4. LC-MS/MS Analysis:
-
Inject the prepared samples and standards onto a C18 reversed-phase column.
-
Use a gradient of mobile phases (e.g., A: acetonitrile/water with ammonium formate; B: isopropanol/acetonitrile with ammonium formate) to separate the triglycerides.
-
Use a triple quadrupole mass spectrometer in positive electrospray ionization mode.
-
Monitor the precursor-to-product ion transitions for each triglyceride and the internal standard using Multiple Reaction Monitoring (MRM).
5. Data Analysis:
-
Calculate the peak area ratio of each triglyceride analyte to the this compound internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Quantify the triglycerides in the plasma samples using the calibration curve.
Visualizing the Workflow
To better illustrate the experimental and logical processes, the following diagrams have been created using Graphviz.
Caption: A typical experimental workflow for quantitative lipid analysis using an internal standard.
Caption: Logical workflow for selecting between this compound and Triheptadecanoin.
Conclusion
Both this compound and Triheptadecanoin are suitable internal standards for the quantitative analysis of triglycerides. The choice between them should be guided by the specific analytical requirements of the study.
-
Triheptadecanoin (C17:0) is a well-established internal standard with demonstrated performance in terms of linearity for the quantification of a range of triglycerides. It is a robust choice for general triglyceride analysis and for studies focusing on medium-chain triglycerides.
-
This compound (C21:0) , due to its longer fatty acid chains, is theoretically a better structural analog for the quantification of very long-chain triglycerides. While specific performance data is less abundant in the literature, its physicochemical properties make it a strong candidate for such applications.
Ultimately, the performance of any internal standard should be validated under the specific experimental conditions of the assay to ensure the highest quality of quantitative data. This includes assessing linearity, recovery, and potential matrix effects.
A Guide to Inter--laboratory Comparison of Fatty Acid Analysis Using Triheneicosanoin as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting inter-laboratory comparisons of fatty acid analysis, with a focus on the application of Triheneicosanoin as an internal standard. Accurate and reproducible quantification of fatty acids is critical in various fields, including nutrition, clinical diagnostics, and pharmaceutical development. Inter-laboratory comparison studies are essential for ensuring the reliability and comparability of data generated across different laboratories.
The Role of this compound as an Internal Standard
This compound, a triglyceride of heneicosanoic acid (C21:0), is a suitable internal standard for the quantification of fatty acids in biological samples.[1] Its advantages include:
-
Chemical Similarity: As a triacylglycerol, it closely mimics the behavior of the most common lipid class in many samples during extraction and derivatization.
-
Non-endogenous Nature: Heneicosanoic acid is not typically present in significant amounts in most biological samples, minimizing the risk of interference with the measurement of endogenous fatty acids.
-
Stability: It is a stable compound that can be handled and stored with relative ease.
This guide will compare the use of this compound with other common internal standards and provide a detailed protocol for its application in an inter-laboratory comparison study.
Comparison of Internal Standards for Fatty Acid Analysis
The choice of an internal standard is crucial for accurate quantification, as it corrects for variations in sample preparation, extraction, and analysis.[2] While isotopically labeled standards are considered the gold standard, other odd-chain fatty acids and their esters are also widely used.[3][4]
| Internal Standard | Chemical Form | Advantages | Disadvantages |
| This compound | Triglyceride (C21:0) | - Mimics the behavior of triglycerides during sample preparation.[5]- Non-endogenous in most samples. | - Requires transesterification to be converted to FAME. |
| Heptadecanoic acid | Free Fatty Acid (C17:0) | - Commonly used and commercially available. | - May not fully account for variations in the extraction and derivatization of esterified fatty acids. |
| Nonadecanoic acid | Free Fatty Acid (C19:0) | - Odd-chain fatty acid, not typically found in biological samples.[6] | - Similar to heptadecanoic acid, may not perfectly mimic the behavior of esterified fatty acids. |
| Tricosanoic acid | Free Fatty Acid (C23:0) | - Longer chain length may be more suitable for the analysis of very-long-chain fatty acids. | - Similar limitations to other free fatty acid standards. |
| Isotopically Labeled Fatty Acids | e.g., Deuterated Palmitic Acid | - Considered the "gold standard" as they have nearly identical chemical and physical properties to the analytes.[2] | - Can be expensive.- A separate labeled standard may be needed for each analyte.[7] |
Hypothetical Inter-laboratory Comparison Data
To illustrate the data analysis in an inter-laboratory comparison, the following tables present hypothetical results from a study involving five laboratories analyzing a standardized fish oil sample. This compound was used as the internal standard.
Table 1: Reported Concentrations of Key Fatty Acids (mg/g of oil)
| Fatty Acid | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Lab 5 | Mean | Std. Dev. |
| C16:0 (Palmitic) | 155.2 | 160.5 | 158.3 | 156.9 | 161.1 | 158.4 | 2.5 |
| C18:1n9 (Oleic) | 120.8 | 125.1 | 122.4 | 123.0 | 126.3 | 123.5 | 2.1 |
| C20:5n3 (EPA) | 180.3 | 175.9 | 182.1 | 185.4 | 178.6 | 180.5 | 3.5 |
| C22:6n3 (DHA) | 110.5 | 115.2 | 112.8 | 114.1 | 116.0 | 113.7 | 2.1 |
Table 2: Performance Evaluation using Normalized Error (En)
The normalized error (En) is a key performance metric in inter-laboratory comparisons. A value of |En| ≤ 1.0 is generally considered acceptable.[8][9]
| Fatty Acid | Lab 1 (En) | Lab 2 (En) | Lab 3 (En) | Lab 4 (En) | Lab 5 (En) |
| C16:0 (Palmitic) | -0.89 | 0.58 | -0.03 | -0.42 | 0.74 |
| C18:1n9 (Oleic) | -0.96 | 0.55 | -0.39 | -0.18 | 0.98 |
| C20:5n3 (EPA) | -0.04 | -0.98 | 0.32 | 1.00 | -0.38 |
| C22:6n3 (DHA) | -1.10 | 0.52 | -0.32 | 0.14 | 0.80 |
Experimental Protocols
A standardized experimental protocol is crucial for the success of an inter-laboratory comparison. The following is a representative protocol for the analysis of fatty acids in an oil sample using this compound as an internal standard.
Sample Preparation and Lipid Extraction
-
Accurately weigh approximately 50 mg of the oil sample into a screw-cap glass tube.
-
Add a known amount of this compound internal standard solution (e.g., 1 mg in chloroform).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and vortex for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the lower chloroform phase containing the lipids to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 2 mL of 0.5 M KOH in methanol.
-
Heat the mixture at 60°C for 10 minutes.
-
Cool the tube to room temperature and add 2 mL of 14% boron trifluoride (BF3) in methanol.
-
Heat again at 60°C for 10 minutes.
-
Cool to room temperature and add 2 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and centrifuge at 2000 rpm for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Gas Chromatography (GC) Analysis
-
Instrument: Gas chromatograph with a flame ionization detector (FID).
-
Column: A polar capillary column suitable for FAME analysis (e.g., a wax-type or biscyanopropyl phase column).[10]
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Oven Temperature Program:
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injection Volume: 1 µL.
Visualizing the Inter-laboratory Comparison Workflow
The following diagram illustrates the key steps in an inter-laboratory comparison for fatty acid analysis.
References
- 1. This compound CAS#: 26536-14-1 [m.chemicalbook.com]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Fatty Acid Content and Composition in Microalgae [jove.com]
- 6. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eas-eth.org [eas-eth.org]
- 9. imeko.info [imeko.info]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Validating Lipid Extraction Efficiency: A Comparative Guide to Spiking with Triheneicosanoin
For researchers, scientists, and drug development professionals engaged in lipid analysis, ensuring the accuracy and reproducibility of extraction methods is paramount. The inherent variability in lipid extraction protocols can significantly impact quantitative results. The addition of an internal standard, such as Triheneicosanoin, before extraction is a critical step in validating the efficiency of the chosen method. This guide provides an objective comparison of common lipid extraction techniques—Bligh-Dyer, Folch, and Solid-Phase Extraction (SPE)—supported by experimental data and detailed protocols for their application with this compound spiking.
The fundamental principle behind using an internal standard is that it experiences the same analytical variations as the analyte of interest. By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during sample preparation, extraction, and analysis can be effectively normalized. This compound, a triglyceride (TG) with C21:0 fatty acids, is an ideal internal standard for many lipidomics studies as it is not naturally abundant in most biological samples.
Comparative Analysis of Lipid Extraction Methods
The choice of lipid extraction method significantly influences the recovery of different lipid classes. The following tables summarize the performance of the Bligh-Dyer, Folch, and Solid-Phase Extraction methods, with a focus on their efficiency in recovering triglycerides, using data from various studies. While direct comparative data for this compound recovery across all three methods in a single study is limited, the provided data for triglycerides serves as a strong indicator of expected performance.
| Method | Principle | Advantages | Disadvantages | Typical Triglyceride Recovery (%) |
| Bligh-Dyer | Biphasic liquid-liquid extraction using chloroform, methanol, and water. | Rapid, uses less solvent than Folch, good recovery of a broad range of lipids. | Underestimation of lipids in samples with high lipid content (>2%) compared to Folch.[1][2] | 91.8[3] |
| Folch | Biphasic liquid-liquid extraction using a larger volume of chloroform and methanol. | Considered a "gold standard" for exhaustive lipid extraction, highly efficient for a wide range of lipids.[4][5] | Time-consuming, uses large volumes of hazardous chlorinated solvents.[6] | ~95-99 |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of lipids for a solid sorbent. | High throughput, amenable to automation, can be selective for specific lipid classes.[6][7] | Recovery can be variable depending on the sorbent and elution solvents used, may require method development.[6] | >70[6] |
Experimental Protocols
Accurate and consistent execution of extraction protocols is vital for reliable results. Below are detailed methodologies for the Bligh-Dyer, Folch, and Solid-Phase Extraction methods, incorporating the use of this compound as an internal standard.
Protocol 1: Modified Bligh-Dyer Method with this compound Spiking
This protocol is adapted for general lipid extraction from biological samples.
Materials:
-
Homogenizer
-
Glass centrifuge tubes
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
This compound internal standard solution (in chloroform/methanol 2:1, v/v)
-
Nitrogen gas evaporator
Procedure:
-
To a known amount of sample (e.g., 100 mg of tissue or 100 µL of plasma) in a glass centrifuge tube, add a precise volume of this compound internal standard solution.
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Homogenize the sample for 2 minutes.
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipids in an appropriate solvent for subsequent analysis (e.g., LC-MS).
Protocol 2: Modified Folch Method with this compound Spiking
This classic method is known for its thoroughness in lipid extraction.
Materials:
-
Homogenizer
-
Glass centrifuge tubes
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
This compound internal standard solution (in chloroform/methanol 2:1, v/v)
-
Nitrogen gas evaporator
Procedure:
-
To a known amount of sample in a glass centrifuge tube, add a precise volume of this compound internal standard solution.
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture (e.g., for 1 g of tissue, add 20 mL of the solvent mixture).
-
Homogenize the sample thoroughly.
-
Agitate the mixture for 15-20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex well.
-
Centrifuge at 2,000 x g for 10 minutes to achieve phase separation.
-
Aspirate the upper aqueous phase.
-
Collect the lower chloroform phase containing the lipids.
-
Wash the interface with a small amount of the theoretical upper phase (chloroform:methanol:water, 3:48:47, v/v/v).
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract for analysis.
Protocol 3: Solid-Phase Extraction (SPE) with this compound Spiking
This protocol provides a general guideline for SPE. The specific sorbent and solvents may need optimization based on the lipid classes of interest.
Materials:
-
SPE cartridges (e.g., C18 or aminopropyl bonded silica)
-
Vacuum manifold
-
Appropriate solvents for conditioning, loading, washing, and elution
-
This compound internal standard solution
Procedure:
-
Sample Preparation: Spike the sample with a known amount of this compound internal standard.
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., methanol) followed by an aqueous solution to activate the sorbent.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering, non-lipid components. The choice of wash solvent is critical to avoid premature elution of the lipids of interest.
-
Elution: Elute the lipids from the cartridge using a stronger organic solvent. For triglycerides, a non-polar solvent mixture is typically used.[8] For example, neutral lipids including triglycerides can be eluted from a silica cartridge with a mixture of hexane and diethyl ether.[8]
-
Drying and Reconstitution: Dry the eluted fraction under nitrogen and reconstitute in a suitable solvent for analysis.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in validating lipid extraction efficiency using this compound spiking.
Caption: Experimental workflow for validating lipid extraction efficiency.
Caption: Logical flow for quantification using an internal standard.
Conclusion
The selection of an appropriate lipid extraction method is a critical decision that directly impacts the accuracy of quantitative lipidomic data. While the Folch method is often cited for its high efficiency, the Bligh-Dyer method offers a faster alternative with good recovery for many applications.[4][5] Solid-Phase Extraction presents a high-throughput option that can be tailored for specific lipid classes.[6]
Regardless of the method chosen, the use of an internal standard like this compound is indispensable for validating extraction efficiency and ensuring reliable quantification. By spiking the sample with a known amount of internal standard prior to extraction, researchers can effectively correct for sample loss and analytical variability, leading to more accurate and reproducible results. The protocols and comparative data presented in this guide provide a framework for selecting and validating a lipid extraction method that is best suited for your specific research needs.
References
- 1. [PDF] A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL[S] | Semantic Scholar [semanticscholar.org]
- 2. lipidmaps.org [lipidmaps.org]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
A Researcher's Guide to the Performance of Triheneicosanoin in Diverse Sample Matrices
For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the accuracy and reproducibility of data are paramount. The use of an internal standard is a critical practice to ensure reliable quantification by correcting for variations during sample preparation and analysis.[1][2] Triheneicosanoin (TG 21:0/21:0/21:0), a triglyceride containing three C21:0 fatty acid chains, is frequently employed as such a standard due to its synthetic nature and absence in most biological systems.[3][4][5]
This guide provides an objective comparison of this compound's performance against other common internal standards, supported by key analytical metrics and detailed experimental protocols for its application.
Comparative Analysis of Internal Standard Types
The selection of an appropriate internal standard is a foundational step in developing a robust quantitative assay.[1] The most common choices in lipidomics are odd-chain lipids, like this compound, and stable isotope-labeled (SIL) standards, often considered the gold standard.[1][6] The choice between them involves a trade-off between performance, cost, and availability.
The following table summarizes the key characteristics and performance aspects of these two major classes of internal standards.
| Parameter | This compound (Odd-Chain Triglyceride) | Stable Isotope-Labeled (SIL) Triglyceride |
| Principle of Operation | Chemically similar to even-chain analytes but distinguished by mass due to its odd-length fatty acid chains.[1] | Chemically identical to the analyte, but with several atoms (e.g., ²H or ¹³C) replaced by heavier isotopes, making it mass-distinguishable.[6] |
| Correction for Matrix Effects | Good. It experiences similar ionization suppression or enhancement to analytes of the same lipid class, but slight differences in retention time can lead to incomplete correction.[7][8] | Superior. It co-elutes almost identically with the endogenous analyte, ensuring it experiences the exact same matrix effects.[1][6] |
| Correction for Recovery | Excellent. As a triglyceride, it behaves very similarly to endogenous triglycerides during lipid extraction and sample handling procedures. | Excellent. Its identical chemical structure ensures it mirrors the behavior and potential loss of the analyte throughout the entire workflow. |
| Endogenous Presence | Typically absent or at trace levels in human and most animal matrices, minimizing the risk of interference.[1][9] | The labeled standard is not naturally present. However, the endogenous (unlabeled) analyte is always present and must be chromatographically resolved or accounted for. |
| Cost & Commercial Availability | Generally more affordable and widely available from various chemical suppliers. | Can be significantly more expensive and may not be available for all specific triglyceride species of interest. |
| Potential for Interference | Low risk. Its unique mass is unlikely to overlap with common endogenous lipids. | Minimal risk of interference, though isotopic scrambling or exchange is a potential, albeit rare, issue.[6] |
Quantitative Performance Metrics
The effectiveness of an internal standard is ultimately measured by the accuracy, precision, and linearity of the resulting analytical method. While performance is method- and matrix-dependent, the following table presents representative data for methods employing odd-chain triglycerides like this compound compared to SIL standards for lipid analysis.
| Parameter | Matrix | Internal Standard Type | Typical Value |
| Extraction Recovery | Plasma, Tissue | Odd-Chain & SIL Triglycerides | 85–110%[10][11] |
| Precision (% CV / RSD) | Plasma | Odd-Chain Triglyceride | < 15%[9] |
| Precision (% CV / RSD) | Plasma | Stable Isotope-Labeled | < 10%[10] |
| Linearity (R²) | Calibration Standards | Both | > 0.99[10] |
Note: These values are representative and can vary based on the specific laboratory, instrumentation, and experimental protocol.
Visualizing Analytical Processes
To clarify the application of this compound, the following diagrams illustrate the standard experimental workflow and the logical process for selecting an appropriate internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Caption: Logic for selecting a suitable lipid internal standard.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the quantification of triglycerides in plasma and tissue homogenate using this compound as an internal standard, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Lipid Extraction from Plasma
This protocol is adapted from the widely used Folch method for robust lipid extraction.
-
Sample Preparation:
-
Aliquot 50 µL of plasma into a 2 mL glass vial.
-
Add 10 µL of a known concentration of this compound in methanol (e.g., 100 µg/mL) to the plasma. This is the internal standard spiking step.[1]
-
Vortex briefly to mix.
-
-
Lipid Extraction:
-
Add 750 µL of a 2:1 (v/v) mixture of chloroform:methanol to the vial.
-
Vortex vigorously for 2 minutes, then agitate for 15 minutes at room temperature.
-
Add 150 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.
-
-
Final Processing:
-
Carefully collect the lower organic layer (containing lipids) using a glass syringe and transfer it to a new vial.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid film in 100 µL of a suitable solvent (e.g., 9:1 methanol:toluene) for LC-MS/MS analysis.[12]
-
Protocol 2: LC-MS/MS Instrumental Analysis
This protocol outlines typical conditions for the analysis of triglycerides.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used for lipid separation.[13][14]
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would run from approximately 30% B to 100% B over 10-15 minutes to elute the triglycerides.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is preferred for triglyceride analysis, as they readily form ammonium adducts ([M+NH₄]⁺).[13]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for each target triglyceride and for this compound must be determined. For this compound ([C₆₆H₁₂₈O₆+NH₄]⁺, m/z 1036.0), a characteristic transition would be the loss of a heneicosanoic acid chain plus ammonia (neutral loss of 329.3 Da).
-
Data Analysis: The peak area of each endogenous triglyceride is normalized to the peak area of this compound. Quantification is achieved by plotting this ratio against a calibration curve prepared with authentic standards.[15]
-
Considerations for Optimal Performance
-
Matrix Effects: Biological matrices are complex and can contain compounds that co-elute with analytes, causing ion suppression or enhancement in the MS source.[7][16][17] While this compound corrects for a significant portion of these effects, thorough method validation, including a post-extraction spike analysis, is recommended to quantify and mitigate any residual matrix impact.[17]
-
Sample Stability: Triglycerides are generally stable, but improper handling can lead to degradation.[18] It is crucial to minimize freeze-thaw cycles and store samples at -80°C for long-term stability.[19][20][21] For analysis, thawing should be done quickly to preserve metabolite integrity.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. This compound | 26536-14-1 [chemicalbook.com]
- 4. larodan.com [larodan.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Liquid Chromatography-Mass Spectrometry-Based In Vitro Metabolic Profiling Reveals Altered Enzyme Expressions in Eicosanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability [mdpi.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Triheneicosanoin: A Guide for Laboratory Professionals
For immediate reference, Triheneicosanoin is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] Standard laboratory practice for non-hazardous waste should be followed, with careful consideration of local and institutional regulations.
This guide provides detailed procedures for the proper disposal of this compound, ensuring safety and compliance for researchers, scientists, and drug development professionals. While this compound is not deemed hazardous, adherence to proper disposal protocols is essential for maintaining a safe and compliant laboratory environment.
Chemical and Safety Data Overview
A review of safety data sheets (SDS) indicates that this compound does not meet the criteria for classification as a hazardous chemical.[1][2] The following table summarizes its key chemical and safety properties.
| Property | Value | Source |
| GHS Classification | Not classified as hazardous | [1][2] |
| Hazard Pictograms | Not applicable | [2] |
| Signal Word | Not applicable | [2] |
| Hazard Statements | Not applicable | [2] |
| Physical State | Solid | Fisher Scientific |
| Solubility in Water | Not soluble | [2] |
| Primary Disposal Route | Landfill | [2] |
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is landfill.[2] However, specific procedures may vary based on institutional and local regulations. The following workflow provides a general guideline for proper disposal.
Experimental Protocols for Waste Characterization
In the unlikely event that a waste stream containing this compound requires characterization to confirm its non-hazardous nature, the following general methodologies can be applied.
Toxicity Characteristic Leaching Procedure (TCLP): This EPA method (SW-846 Method 1311) is used to determine if a solid waste exhibits the characteristic of toxicity. The solid waste is subjected to a leaching process, and the resulting liquid extract is analyzed for specific contaminants.
Flash Point Test: For liquid waste mixtures, determining the flash point (e.g., using a Pensky-Martens closed-cup tester, ASTM D93) can ascertain if the waste is ignitable.
Disposal Decision Logic
The decision process for disposing of this compound and its containers is straightforward, emphasizing regulatory consultation.
Handling of Empty Containers
Empty containers of this compound should be managed as non-hazardous waste. To prepare an empty container for disposal:
-
Ensure that all residual solid has been removed.
-
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The resulting rinsate may need to be collected and disposed of as chemical waste, depending on institutional policies regarding solvent disposal.
-
Deface or remove the original label.
-
Dispose of the clean, empty container in the appropriate laboratory glass or plastic recycling or trash stream.
Accidental Spills
In the event of a spill, the following procedures should be followed:
-
Personal Protective Equipment (PPE): While this compound is not hazardous, standard laboratory PPE, including gloves and safety glasses, should be worn.
-
Containment: For a solid spill, prevent further dispersal.
-
Cleanup: Sweep up the solid material and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area with soap and water.
Always consult your institution's specific safety and disposal guidelines. While the information provided is based on available safety data, local regulations are the ultimate authority for waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Triheneicosanoin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Triheneicosanoin, offering procedural, step-by-step guidance to foster a secure research environment. While this compound is not classified as a hazardous substance, adhering to standard laboratory safety protocols is crucial.
Essential Safety Information
According to safety data sheets, this compound is not classified as a hazardous substance.[1][2] Consequently, it is not considered hazardous waste.[1] However, it is always prudent to follow standard precautions for handling chemicals in a laboratory setting.[1]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 26536-14-1[1][3][4][5] |
| Molecular Formula | C66H128O6[1][3][4][5] |
| Molecular Weight | 1017.72 g/mol [1][3][4][5] |
| Physical State | Solid[4] |
| Purity | >99%[4] |
| Storage | Store in a freezer at <-15°C[4][5] |
| Boiling Point | 888.0±32.0 °C (Predicted)[6] |
| Density | 0.901±0.06 g/cm3 (Predicted)[6] |
Personal Protective Equipment (PPE)
While specific PPE is not mandated for handling this compound due to its non-hazardous nature, general laboratory practice dictates the use of basic protective gear to minimize exposure and ensure safety.[1]
-
Lab Coat: A standard lab coat should be worn to protect clothing.
-
Safety Glasses: Eye protection is recommended as a general precaution against any splashes or airborne particles.[1]
-
Gloves: Nitrile gloves are recommended to prevent skin contact, not due to chemical hazard, but as a good laboratory practice.[1][7]
Protective breathing equipment is generally not required under normal use conditions.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the integrity of the substance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a freezer at temperatures below -15°C in a well-ventilated area.[4][5]
-
Keep the container tightly closed.[1]
2. Handling and Use:
-
Before use, allow the container to reach room temperature to prevent condensation.
-
Handle the substance in a clean, designated area.
-
Avoid spillage, and prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.
3. Spill Management:
-
For small spills, wipe up the substance with a cloth or absorbent material.[1] Clean the area with water.[1]
-
For larger spills, first cover the area with an inert absorbent material like sand or earth, then collect the material for disposal.[1]
-
Note that spills may create a slip hazard.[1]
First Aid Measures
In the event of exposure, follow these first-aid guidelines:
-
Inhalation: If fumes from the heated product are inhaled, move the individual to a warm, well-ventilated area.[1] If symptoms persist, seek medical attention.[1]
-
Eye Contact: Rinse the eye thoroughly with water as a precaution.[1] If irritation occurs, consult a physician.[1]
-
Skin Contact: Wash the affected area with soap and water.[1] If symptoms develop, seek medical advice.[1]
-
Ingestion: Rinse the mouth with water.[1] Ingestion of large amounts may cause nausea and vomiting; if this occurs, consult a doctor.[1]
Disposal Plan
This compound is not classified as hazardous waste.[1] However, all chemical waste should be disposed of responsibly.
-
Waste Handling: Dispose of the substance in accordance with local, state, and federal regulations.[1]
-
Container Disposal: Ensure containers are empty before disposal. Follow institutional guidelines for the disposal of chemical containers.
-
Environmental Precautions: Avoid releasing the substance into sewers or the environment.[1]
Experimental Applications
This compound has been utilized as an internal standard for the quantification of fatty acids and triacylglycerols in research samples, such as human breast milk and rat hearts.[6][8][9] It is also used in liquid chromatography to help identify unknown compounds.[6][8]
Workflow for Handling this compound
Caption: General laboratory workflow for the safe handling of this compound.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. larodan.com [larodan.com]
- 5. This compound | 26536-14-1 | BBA53614 | Biosynth [biosynth.com]
- 6. This compound CAS#: 26536-14-1 [m.chemicalbook.com]
- 7. PPE [growsafe.co.nz]
- 8. This compound | 26536-14-1 [chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
